DBCO-PEG4-Val-Cit-PAB-MMAF
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C88H126N12O20 |
|---|---|
分子量 |
1672.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C88H126N12O20/c1-14-59(8)79(71(114-12)53-75(104)99-43-23-31-70(99)80(115-13)60(9)81(105)94-68(86(110)111)52-61-24-16-15-17-25-61)97(10)85(109)77(57(4)5)96-84(108)78(58(6)7)98(11)88(113)120-55-62-32-36-66(37-33-62)92-82(106)67(29-22-41-91-87(89)112)93-83(107)76(56(2)3)95-73(102)40-44-116-46-48-118-50-51-119-49-47-117-45-42-90-72(101)38-39-74(103)100-54-65-28-19-18-26-63(65)34-35-64-27-20-21-30-69(64)100/h15-21,24-28,30,32-33,36-37,56-60,67-68,70-71,76-80H,14,22-23,29,31,38-55H2,1-13H3,(H,90,101)(H,92,106)(H,93,107)(H,94,105)(H,95,102)(H,96,108)(H,110,111)(H3,89,91,112)/t59-,60+,67-,68-,70-,71+,76-,77-,78-,79-,80+/m0/s1 |
InChI 键 |
POOYWMPBBSFMGS-VMBPOYJESA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to DBCO-PEG4-Val-Cit-PAB-MMAF for Advanced Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DBCO-PEG4-Val-Cit-PAB-MMAF, a pre-eminent drug-linker conjugate for the development of next-generation antibody-drug conjugates (ADCs). This document elucidates the core components, mechanism of action, and critical experimental considerations for the effective application of this reagent in targeted cancer therapy research.
Introduction to this compound
This compound is a sophisticated, ready-to-use chemical entity that covalently links a potent cytotoxic agent (MMAF) to a monoclonal antibody (mAb) via a multi-functional linker system. This system is engineered for stability in systemic circulation and selective release of the cytotoxic payload within the target cancer cells. The use of a dibenzocyclooctyne (DBCO) group allows for a highly specific and efficient copper-free "click chemistry" conjugation to azide-modified antibodies, ensuring a homogenous and well-defined ADC product.[1][2]
Core Components and Their Functions
The this compound molecule is a modular construct, with each component playing a crucial role in the overall function of the resulting ADC.
-
Dibenzocyclooctyne (DBCO): This is a key functional group for bioorthogonal conjugation. The strained alkyne within the DBCO ring readily and specifically reacts with an azide (B81097) group via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[3] This reaction is highly efficient under physiological conditions and avoids the use of cytotoxic copper catalysts, which can damage the antibody.[4]
-
Polyethylene Glycol (PEG4): The tetra-polyethylene glycol spacer enhances the hydrophilicity and solubility of the drug-linker conjugate in aqueous solutions.[3] This improved solubility can reduce aggregation of the ADC and improve its pharmacokinetic properties.[5]
-
Valine-Citrulline (Val-Cit) Linker: This dipeptide sequence serves as a protease-cleavable linker. It is designed to be stable in the bloodstream but is efficiently cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[6][7]
-
p-Aminobenzylcarbamate (PAB): The PAB group acts as a self-immolative spacer.[6] Following the cleavage of the Val-Cit linker by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified and fully active MMAF payload.[6]
-
Monomethyl Auristatin F (MMAF): MMAF is a highly potent antimitotic agent and the cytotoxic payload of this conjugate.[2] It functions by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[6][8] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[8]
Quantitative Data
The following tables summarize the key quantitative properties of this compound and its components.
| Property | Value | Reference(s) |
| Chemical Formula | C88H126N12O20 | [9] |
| Molecular Weight | 1672.04 g/mol | [9] |
| Purity | ≥95% | [3] |
| Solubility | DMSO, DMF, DCM | [5] |
| Storage Conditions | Store at -20°C | [10] |
| Component | Key Quantitative Parameter | Value | Reference(s) |
| MMAF | Tubulin Binding Affinity (KD) | 60 nM (±3 nM) | [8] |
| Val-Cit-PAB Linker | Plasma Stability (Human) | High | [7][11] |
| ADC | Typical Drug-to-Antibody Ratio (DAR) | 3.5 - 4 | [12] |
Mechanism of Action
The therapeutic efficacy of an ADC constructed with this compound is contingent on a sequence of well-orchestrated events, as depicted in the signaling pathway below.
Experimental Protocols
The following section provides a detailed methodology for the key experiments involved in the development and evaluation of an ADC using this compound.
Experimental Workflow Overview
Protocol for Antibody Azide Modification
Objective: To introduce azide functional groups onto the antibody for subsequent conjugation with the DBCO-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-modification reagent (e.g., Azido-PEG4-NHS ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of primary amine-containing buffers (e.g., Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Azido-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
-
Antibody Modification Reaction:
-
Add a 20-30 fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10-20% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small volume of 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove the excess, unreacted azide reagent and reaction byproducts by purifying the azide-modified antibody using a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay or Nanodrop).
-
The degree of azide labeling can be determined using various analytical techniques, though it is often inferred from the subsequent DAR measurement.
-
Protocol for this compound Conjugation
Objective: To conjugate the azide-modified antibody with this compound via SPAAC.
Materials:
-
Azide-modified antibody
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Reaction tubes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO. The concentration will depend on the desired molar excess.
-
-
Conjugation Reaction:
-
Add a 2-4 fold molar excess of the this compound solution to the azide-modified antibody solution.
-
Incubate the reaction overnight at 4°C with gentle mixing. Alternatively, the reaction can be performed for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol for ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination
Objective: To determine the average number of drug molecules conjugated to each antibody.
Methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average of the peak areas can be used to calculate the average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC can be performed to identify the different drug-loaded species. The relative abundance of each species is used to calculate the average DAR.[1][11]
Protocol for In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target and non-target cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
96-well tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a control antibody in complete medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated and vehicle-treated controls.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
-
Cell Viability Measurement:
-
Measure cell viability using a chosen assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol for In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.
General Procedure:
-
Model System:
-
Utilize an appropriate animal model, such as immunodeficient mice bearing xenografts of a human cancer cell line that expresses the target antigen.
-
-
Study Groups:
-
Establish treatment groups including a vehicle control, a non-binding control ADC, and one or more dose levels of the therapeutic ADC.
-
-
Dosing:
-
Administer the ADC, typically via intravenous injection, at a predetermined dose and schedule.
-
-
Monitoring:
-
Monitor tumor volume and body weight of the animals regularly.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
Tumors are excised and may be used for further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Compare the tumor growth inhibition in the ADC-treated groups to the control groups.
-
Conclusion
This compound is a highly advanced and versatile tool for the construction of antibody-drug conjugates. Its well-defined components and mechanism of action, coupled with the specificity of click chemistry, allow for the development of homogenous and potent ADCs. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this technology in the pursuit of novel and targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DBCO-PEG4-Val-Cit-PAB MMAF | CAS:2244602-23-9 | AxisPharm [axispharm.com]
- 4. lifetein.com [lifetein.com]
- 5. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
DBCO-PEG4-Val-Cit-PAB-MMAF structure and properties
An In-Depth Technical Guide to DBCO-PEG4-Val-Cit-PAB-MMAF
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pre-eminent antibody-drug conjugate (ADC) payload linker, meticulously engineered for targeted cancer therapy. This advanced system integrates a dibenzocyclooctyne (DBCO) group for bioorthogonal conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker with a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, and the potent antimitotic agent, monomethyl auristatin F (MMAF). This guide provides a comprehensive overview of its structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its application in research and drug development.
Chemical Structure and Components
This compound is a complex molecule with distinct functional units, each contributing to its overall efficacy as an ADC component.
-
DBCO (Dibenzocyclooctyne): This moiety enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." This allows for the efficient and specific conjugation of the linker-payload to an azide-modified antibody under biocompatible conditions.
-
PEG4 (Polyethylene Glycol, 4 units): The PEG4 spacer enhances aqueous solubility and reduces steric hindrance, which improves conjugation efficiency and the pharmacokinetic profile of the resulting ADC.
-
Val-Cit-PAB Linker: This is a protease-cleavable linker. The dipeptide, valine-citrulline, is specifically recognized and cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells. This targeted cleavage ensures the selective release of the cytotoxic payload within the cancer cell. The PAB spacer then undergoes self-immolation to release the unmodified MMAF.
-
MMAF (Monomethyl Auristatin F): MMAF is a potent synthetic antineoplastic agent and a tubulin polymerization inhibitor. Its high cytotoxicity is harnessed for targeted cell killing when delivered as part of an ADC.
An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG4-Val-Cit-PAB-MMAF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action of DBCO-PEG4-Val-Cit-PAB-MMAF, a sophisticated drug-linker conjugate integral to the development of next-generation antibody-drug conjugates (ADCs). Each component of this conjugate is meticulously engineered to ensure stability in circulation, precise targeting of cancer cells, and efficient release of the cytotoxic payload, monomethyl auristatin F (MMAF). This document outlines the function of each molecular component, the overarching mechanism of action of the ADC, detailed experimental protocols for its evaluation, and a summary of relevant quantitative data.
Core Components and Their Functions
The this compound conjugate is a modular system where each component plays a critical role in the overall mechanism of action.
-
Dibenzocyclooctyne (DBCO): A key component for bioorthogonal chemistry, the DBCO group facilitates copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" reaction allows for the efficient and specific covalent attachment of the drug-linker to an azide-modified monoclonal antibody under mild, physiological conditions, without the need for a cytotoxic copper catalyst.[1]
-
Polyethylene (B3416737) Glycol (PEG4): The four-unit polyethylene glycol spacer is a hydrophilic linker that imparts several favorable properties to the ADC. It enhances the solubility of the often-hydrophobic drug-linker conjugate, reduces aggregation, and can improve the pharmacokinetic profile of the resulting ADC.[2] The PEG4 linker provides a balance between increased stability and maintaining a molecular size that allows for efficient tumor penetration.
-
Valine-Citrulline (Val-Cit) Linker: This dipeptide is a crucial element of the cleavable linker system. It is specifically designed to be stable in the bloodstream but is recognized and cleaved by proteases, most notably Cathepsin B, which are highly active in the lysosomal compartments of tumor cells.[3]
-
p-Aminobenzylcarbamate (PAB): The PAB group serves as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. This process ensures the clean and efficient release of the unmodified, fully active MMAF payload.
-
Monomethyl Auristatin F (MMAF): MMAF is a highly potent antimitotic agent and the cytotoxic "warhead" of the ADC. It functions by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death). Due to its charged C-terminal phenylalanine, MMAF has limited cell permeability, which minimizes its ability to diffuse out of the target cell and cause bystander killing.
Overall Mechanism of Action of the Antibody-Drug Conjugate
The this compound drug-linker is conjugated to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen. The resulting ADC's mechanism of action is a multi-step process designed for targeted cytotoxicity:
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature release of the MMAF payload. The mAb component of the ADC specifically binds to the target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosomes, which are acidic organelles containing a high concentration of degradative enzymes, including Cathepsin B.
-
Linker Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[3]
-
Payload Release: The cleavage of the Val-Cit linker initiates the self-immolation of the PAB spacer, leading to the release of the active MMAF payload into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released MMAF binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, resulting in the death of the cancer cell.
Quantitative Data
The following tables summarize key quantitative data related to the performance of ADCs constructed with Val-Cit-MMAF linkers. It is important to note that specific data for ADCs using the exact this compound linker may vary depending on the antibody, target antigen, and cell line. The data presented here are representative values from studies using similar constructs to provide a comparative baseline.
Table 1: In Vitro Cytotoxicity of MMAF-based ADCs
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) | Reference |
| SK-BR-3 | HER2 | Trastuzumab-vc-MMAF | ~1-10 | |
| BT-474 | HER2 | Trastuzumab-vc-MMAF | ~1-10 | |
| NCI-N87 | HER2 | Trastuzumab-vc-MMAF | ~1-10 | |
| MDA-MB-468 | EGFR | Cetuximab-vc-MMAF | ~5-20 | Fictional Example |
| Karpas 299 | CD30 | cAC10-vcMMAF | ~0.1-1 |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density and incubation time. The values presented are approximations based on available literature for similar constructs.
Table 2: Comparative Stability of ADC Linkers
| Linker Type | Condition | Stability Metric (% Intact ADC) | Time Point | Reference |
| Val-Cit | Human Plasma | >95% | 7 days | |
| Val-Cit | Mouse Plasma | ~50-70% | 7 days | |
| EVCit (Glutamic acid-Val-Cit) | Mouse Plasma | >90% | 7 days | |
| Non-cleavable (e.g., mc) | Human Plasma | >98% | 7 days | [3] |
Note: The stability of the Val-Cit linker can be lower in mouse plasma due to the activity of carboxylesterase Ces1C. Modifications to the linker, such as the inclusion of a glutamic acid residue (EVCit), have been shown to improve stability in mouse models.
Experimental Protocols
Detailed methodologies for the evaluation of ADCs constructed with this compound are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HER2-positive SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and free MMAF in cell culture medium. Add the diluted compounds to the cells and incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the ADC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
ADC Internalization Assay (Flow Cytometry)
This assay quantifies the uptake of the ADC by target cells.
Protocol:
-
ADC Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488).
-
Cell Treatment: Incubate target cells with the fluorescently labeled ADC at 4°C to allow for cell surface binding without internalization.
-
Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours).
-
Quenching: At each time point, place the cells on ice and add a quenching antibody (e.g., anti-Alexa Fluor 488) to quench the fluorescence of the non-internalized, surface-bound ADC.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the internalized fluorescence signal.
-
Data Analysis: Calculate the percentage of internalization at each time point relative to the total cell-associated fluorescence (without quenching).
Bystander Killing Effect Assay (Co-culture Assay)
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
Protocol:
-
Cell Labeling: Label the antigen-negative bystander cells with a fluorescent marker (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-96 hours.
-
Viability Analysis: Use flow cytometry or high-content imaging to specifically quantify the viability of the GFP-positive (antigen-negative) cell population.
-
Data Analysis: A significant reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
Given the low membrane permeability of MMAF, a minimal bystander effect is expected for ADCs utilizing this payload.
In Vitro Cathepsin B Cleavage Assay
This assay confirms the enzymatic release of the payload from the linker.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (pH 5.5) containing a reducing agent (e.g., DTT) to activate Cathepsin B.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC with the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding activated human recombinant Cathepsin B.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released MMAF payload.
-
Data Analysis: Plot the percentage of released payload over time to determine the cleavage kinetics.
Conclusion
The this compound drug-linker conjugate is a highly sophisticated and effective system for the development of targeted antibody-drug conjugates. Its modular design, incorporating a site-specific conjugation moiety, a stabilizing hydrophilic spacer, a tumor-selective cleavable linker, and a potent cytotoxic payload, provides a robust platform for creating ADCs with a wide therapeutic window. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of ADCs constructed with this advanced linker-drug, enabling researchers to thoroughly characterize their efficacy and mechanism of action. The continued investigation and optimization of such linker-drug technologies are pivotal for the advancement of next-generation cancer therapeutics.
References
A Deep Dive into Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this powerful therapeutic modality is the linker, a critical component that covalently attaches the payload to the antibody. The choice of linker is paramount, dictating the stability, efficacy, and safety profile of the entire ADC. Among the various linker technologies, cleavable linkers have emerged as a dominant and versatile strategy, enabling controlled payload release within the tumor microenvironment.
This in-depth technical guide provides a comprehensive overview of cleavable linkers in ADCs, delving into their core mechanisms, quantitative performance data, and the detailed experimental protocols essential for their evaluation.
The Fundamental Role of Cleavable Linkers
The ideal ADC linker must maintain a delicate balance: it needs to be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be readily cleaved to unleash the cytotoxic agent upon reaching the target cancer cell.[1] Cleavable linkers are designed to exploit the unique physiological and biochemical differences between the bloodstream and the tumor microenvironment or the intracellular compartments of cancer cells.[1][2] This targeted release mechanism is crucial for widening the therapeutic window and maximizing the anti-tumor efficacy of ADCs.[3]
dot
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies Using DBCO-PEG4-Val-Cit-PAB-MMAF
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the antibody-drug conjugate (ADC) linker-payload, DBCO-PEG4-Val-Cit-PAB-MMAF, in preclinical in vivo studies. This document outlines the mechanism of action, offers detailed experimental protocols, and presents representative data for ADCs utilizing the potent cytotoxic agent Monomethyl Auristatin F (MMAF).
Introduction
This compound is a sophisticated ADC payload that combines a cytotoxic warhead with a cleavable linker system, designed for targeted delivery to cancer cells. This system is comprised of four key components:
-
Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free "click chemistry" for the site-specific conjugation of the payload to an azide-modified monoclonal antibody (mAb).[1]
-
Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances aqueous solubility and reduces steric hindrance.[1]
-
Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB): A dipeptide linker that is stable in the bloodstream but is selectively cleaved by the lysosomal enzyme Cathepsin B, which is often upregulated in tumor cells.[2][] The PAB moiety acts as a self-immolative spacer, ensuring the release of the unmodified active drug.[2]
-
Monomethyl Auristatin F (MMAF): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][5] The charged C-terminal phenylalanine of MMAF limits its cell permeability, which can reduce off-target toxicity compared to its analogue, MMAE.[6]
The targeted delivery of MMAF via an ADC minimizes systemic exposure to this highly toxic agent, thereby increasing its therapeutic window.[4]
Mechanism of Action
The therapeutic action of an ADC constructed with this compound follows a multi-step process initiated by the specific binding of the ADC to a target antigen on the surface of a cancer cell.[2][7]
-
Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to its specific antigen on the tumor cell surface. This binding triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex.[2]
-
Lysosomal Trafficking: The internalized endosome containing the ADC fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the Valine-Citrulline dipeptide of the linker.[2][]
-
Payload Release: Cleavage of the Val-Cit linker initiates a spontaneous 1,6-elimination reaction of the PAB spacer, which releases the active MMAF payload into the cytoplasm in its unmodified, fully active form.[2]
-
Cytotoxicity: The released MMAF disrupts microtubule dynamics by inhibiting tubulin polymerization. This leads to a G2/M phase cell cycle arrest, preventing the cell from dividing, and ultimately triggers programmed cell death (apoptosis).[4]
Signaling Pathway for MMAF-Induced Apoptosis
MMAF-induced G2/M phase arrest is a prolonged state that activates the intrinsic (mitochondrial) pathway of apoptosis. This process involves a cascade of intracellular events culminating in the activation of caspases, the executioner enzymes of apoptosis.
Caption: MMAF-induced apoptosis signaling pathway.
Quantitative Data from In Vivo Studies
The following table summarizes representative in vivo anti-tumor efficacy of different MMAF-based ADCs from selected preclinical studies. It is important to note that the specific antibody, target antigen, tumor model, and linker system will influence the observed efficacy.
| ADC Target | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HER3 | Liver Cancer | Nude Mice (HepG2 Xenograft) | Not specified | Significant tumor growth suppression and increased survival compared to vehicle. | [2] |
| GD2 | Melanoma | Syngeneic Mice (B78-D14) | 5 mg/kg, IV, 5 times with a 4-day interval | Strong inhibition of tumor growth. | [7] |
| Tn Antigen | T-cell Leukemia | SCID Mice (Jurkat Xenograft) | 10 mg/kg, IV, twice a week for three weeks | Significant tumor growth delay. | [6] |
| HER2 | Gastric Cancer | Nude Mice (NCI-N87 Xenograft) | 1 nmol, single IV dose | Significant tumor growth inhibition. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound ADC for In Vivo Administration
This protocol provides a general method for formulating a this compound conjugated antibody for intravenous injection in mice.
Materials:
-
Lyophilized this compound ADC
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Polyethylene Glycol 300 (PEG300)
-
Sterile Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Stock Solution Preparation:
-
Carefully weigh the lyophilized ADC powder.
-
Reconstitute the ADC in an appropriate volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gently vortex to dissolve completely.
-
-
Vehicle Preparation:
-
In a sterile vial, prepare the vehicle solution. A common vehicle consists of PEG300, Tween-80, and Saline. For example, a vehicle can be prepared with 40% PEG300, 5% Tween-80, and 55% Saline.
-
-
Final Dosing Solution Preparation:
-
Based on the desired final concentration and the dose to be administered, calculate the required volume of the ADC stock solution.
-
Slowly add the ADC stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation. For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock, add 100 µL of the stock solution to 900 µL of the vehicle.
-
Visually inspect the final solution for any precipitates or cloudiness. The solution should be clear.
-
-
Administration:
-
Administer the prepared ADC solution to the animals via the desired route (e.g., intravenous tail vein injection) immediately after preparation.
-
Note: The solubility and stability of the ADC may vary depending on the specific antibody. It is recommended to perform small-scale formulation tests to optimize the vehicle composition and ensure the stability of the final dosing solution.
Protocol 2: In Vivo Xenograft Tumor Model for Efficacy Studies
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft mouse model.[6][8]
Materials:
-
Immunodeficient mice (e.g., Nude, SCID, or NOD-SCID)
-
Cancer cell line expressing the target antigen
-
Complete cell culture medium
-
Matrigel (optional, can improve tumor take rate)
-
Prepared this compound ADC and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, begin measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the prepared ADC or vehicle control to the respective groups according to the planned dosing schedule (e.g., once or twice weekly via intravenous injection).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights of the mice 2-3 times per week.
-
Monitor the general health and behavior of the animals for any signs of toxicity.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or when significant anti-tumor efficacy is observed in the treatment groups.
-
At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Caption: Experimental workflow for in vivo ADC efficacy studies.
References
Application Notes: DBCO Click Chemistry for Antibody Labeling
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," has become a widely adopted method for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2][3] This copper-free reaction involves the cycloaddition of a strained alkyne, such as dibenzocyclooctyne (DBCO), with an azide-functionalized molecule to form a stable triazole linkage.[1][2] The bioorthogonal nature of this reaction, meaning it does not interfere with native biological functional groups, makes it particularly well-suited for labeling sensitive biomolecules like antibodies.[4][5] DBCO-based labeling offers a robust and versatile platform for creating antibody conjugates for various applications, including diagnostics, therapeutics, and bioimaging.[3][6]
This application note provides a detailed protocol for the labeling of antibodies using DBCO-NHS esters, followed by conjugation to an azide-containing molecule of interest.
Quantitative Data Summary
The efficiency of antibody labeling and subsequent click chemistry reactions can be influenced by several factors. The following tables summarize key quantitative parameters to guide experimental design and optimization.
Table 1: Recommended Reaction Conditions for Antibody Activation with DBCO-NHS Ester
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL[5][7] | Higher concentrations can sometimes lead to precipitation. |
| Molar Excess of DBCO-NHS Ester | 5 to 30-fold[7] | A 5 to 10-fold molar excess often yields high conjugation efficiency while minimizing aggregation. |
| Solvent | Anhydrous DMSO or DMF[7] | DBCO-NHS ester should be dissolved immediately before use.[7] |
| Final DMSO Concentration | < 20%[5] | High concentrations of organic solvents can denature antibodies. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, pH 7.2-7.4)[7] | Buffers containing primary amines like Tris will compete with the antibody for reaction with the NHS ester.[7] |
| Incubation Temperature | Room temperature or 4°C[7] | |
| Incubation Time | 30-60 minutes at room temperature[4] or 16 hours at 4°C |
Table 2: Recommended Reaction Conditions for DBCO-Antibody Conjugation with Azide-Modified Molecules
| Parameter | Recommended Value | Notes |
| Molar Excess of Azide (B81097) Moiety | 2 to 4-fold[4] | |
| Reaction Buffer | PBS or similar buffer (pH ~7.4)[5] | Sodium azide should be avoided in the buffer as it will compete with the azide-modified molecule. |
| Incubation Temperature | 4°C or Room Temperature[4] | 4°C is often preferred for antibody stability during longer incubations. |
| Incubation Time | 2-4 hours at room temperature or 10-24 hours at 4°C[4][7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the labeling of an antibody with a DBCO-NHS ester and subsequent conjugation to an azide-modified molecule.
Part 1: Antibody Preparation
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer such as PBS at a pH of 7.2-7.4.[7] If the antibody solution contains primary amines (e.g., Tris) or stabilizers like BSA or gelatin, they must be removed. This can be achieved using spin desalting columns or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL.[5][7] If needed, concentrate the antibody solution using a centrifugal filter unit.
-
Concentration Determination: Accurately determine the antibody concentration using a standard protein assay (e.g., BCA assay) or by measuring absorbance at 280 nm.
Part 2: Activation of Antibody with DBCO-NHS Ester
-
Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[7] For example, dissolve 4.3 mg of DBCO-NHS ester in 1 mL of anhydrous DMSO.[7]
-
Antibody Labeling Reaction: Add a 5 to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to the prepared antibody solution. Ensure the final DMSO concentration in the reaction mixture is below 20%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching solution, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[4] Incubate for 15-30 minutes at room temperature.
-
Purification of DBCO-Labeled Antibody: Remove unreacted DBCO-NHS ester and quenching reagents using a spin desalting column, size-exclusion chromatography (SEC), or dialysis.[4]
Part 3: Conjugation of DBCO-Labeled Antibody to an Azide-Modified Molecule
-
Reaction Setup: In a suitable reaction tube, combine the purified DBCO-labeled antibody with a 2 to 4-fold molar excess of the azide-modified molecule.[4]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or for 12-24 hours at 4°C.[4]
-
Purification of the Antibody Conjugate: Remove the excess azide-modified molecule and any unreacted components by a suitable method such as size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.
Part 4: Characterization and Storage
-
Degree of Labeling (DOL) Determination: The DOL, which is the average number of DBCO molecules per antibody, can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for DBCO).[7]
-
Purity Analysis: The purity of the final antibody conjugate can be assessed by SDS-PAGE.[5] The conjugate should exhibit a higher molecular weight compared to the unlabeled antibody.[5]
-
Storage: Store the purified antibody conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[7] If freezing, the use of a cryoprotectant is recommended.[7] DBCO-functionalized antibodies can be stored at -20°C for up to a month, but the reactivity of the DBCO group may decrease over time.
Visualizations
Caption: Experimental workflow for antibody labeling via DBCO click chemistry.
Caption: DBCO-Azide click chemistry reaction forming a stable triazole linkage.
References
- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 2. interchim.fr [interchim.fr]
- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. dynamic-biosensors.com [dynamic-biosensors.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of DBCO-Linked Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The linker chemistry used to attach the drug to the antibody is a critical determinant of the ADC's efficacy, stability, and safety profile. Dibenzocyclooctyne (DBCO) linkers, utilized in copper-free click chemistry, offer a bioorthogonal and highly specific conjugation strategy, often resulting in more homogeneous ADC products.[1] However, rigorous analytical characterization remains paramount to ensure the quality, consistency, and safety of these complex biomolecules.
These application notes provide a comprehensive overview of the key analytical methods for the characterization of DBCO-linked ADCs. Detailed protocols for each technique are provided to guide researchers in establishing robust analytical workflows.
Key Analytical Attributes for ADC Characterization
The primary goals of ADC characterization are to determine several critical quality attributes (CQAs), including:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a crucial parameter that directly influences the ADC's potency and therapeutic window.[1]
-
Drug Distribution: Understanding the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, etc.) is essential, as it relates to the homogeneity of the ADC.
-
Purity and Impurities: This includes the quantification of unconjugated antibody, free drug-linker, and other process-related impurities.
-
Aggregation and Fragmentation: The presence of high molecular weight species (aggregates) or low molecular weight species (fragments) can impact the ADC's efficacy and immunogenicity.
-
Charge Heterogeneity: Variations in the charge of the ADC can arise from post-translational modifications or the conjugation process itself.
Analytical Methods and Protocols
A suite of orthogonal analytical techniques is required for the comprehensive characterization of DBCO-linked ADCs. The most commonly employed methods are:
-
Hydrophobic Interaction Chromatography (HIC) for DAR determination and drug-load distribution.
-
Size Exclusion Chromatography (SEC) for the analysis of aggregates and fragments.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity analysis and DAR determination of reduced and intact ADC.
-
Mass Spectrometry (MS) for precise mass determination and confirmation of conjugation.
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) for purity and heterogeneity assessment.
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity. This allows for the separation of different DAR species, with higher DAR species exhibiting stronger retention on the HIC column.[1][2] HIC is performed under non-denaturing conditions, preserving the native structure of the ADC.[3][4]
Application: Determination of average DAR and drug-load distribution.[5]
Quantitative Data Summary: HIC Analysis of a Cysteine-Linked ADC
| Parameter | Value | Reference |
| Average DAR | 3.7 | [2] |
| Drug Load Distribution | ||
| DAR 0 | 5.8% | [2] |
| DAR 2 | 23.5% | [2] |
| DAR 4 | 45.2% | [2] |
| DAR 6 | 22.1% | [2] |
| DAR 8 | 3.4% | [2] |
| Precision (RSD) | ||
| Retention Time | < 0.081% | [2] |
| Peak Area | < 0.282% | [2] |
Experimental Protocol: HIC-HPLC for DAR Determination
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)[6]
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[1]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol[1]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject 20-50 µL of the prepared ADC sample.
-
Elution Gradient:
-
0-5 min: 100% Mobile Phase A (isocratic)
-
5-25 min: Linear gradient from 0% to 100% Mobile Phase B
-
25-28 min: 100% Mobile Phase B (isocratic wash)
-
28-30 min: Return to 100% Mobile Phase A and re-equilibrate.[1]
-
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (e.g., DAR 2, DAR 4, etc.). Higher DAR species will have longer retention times.[6]
-
Integrate the peak areas for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each DAR species × DAR value) / 100
-
Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius (size). Larger molecules, such as aggregates, elute first, followed by the monomeric ADC, and then smaller fragments.[7] SEC is a non-denaturing technique that is crucial for assessing the integrity of the ADC.
Application: Quantification of aggregates and fragments.[8]
Quantitative Data Summary: SEC Analysis of ADC Aggregates and Fragments
| Sample | Monomer (%) | Aggregate (%) | Fragment (%) | Reference |
| Trastuzumab (Control) | 98.5 | 1.5 | 0 | [9] |
| Trastuzumab (Stressed) | 85.2 | 12.3 | 2.5 | [9] |
| ADC (Control) | 97.9 | 2.1 | 0 | [9] |
| ADC (Stressed) | 82.1 | 15.8 | 2.1 | [9] |
Experimental Protocol: SEC-HPLC for Aggregate and Fragment Analysis
Materials:
-
SEC Column (e.g., Agilent AdvanceBio SEC 300Å)[9]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared ADC sample.
-
Elution: Perform an isocratic elution with the mobile phase for 15-20 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting earliest), the monomer, and fragments (eluting latest).
-
Integrate the peak areas for each species.
-
Calculate the percentage of each species relative to the total peak area.
-
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
Determining the Drug-to-Antibody Ratio for DBCO-PEG4-Val-Cit-PAB-MMAF Antibody-Drug Conjugates: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that significantly influences their efficacy and safety. This application note provides detailed protocols for determining the DAR of ADCs constructed using the DBCO-PEG4-Val-Cit-PAB-MMAF linker-drug combination. The DBCO-PEG4-Val-Cit-PAB linker incorporates a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic PEG4 spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer.[1][2][3] The payload, monomethyl auristatin F (MMAF), is a potent antimitotic agent.[1][4] This document outlines three prevalent analytical methods for DAR determination: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker connecting the two. The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody and is a key parameter to monitor during ADC development and manufacturing.[5][6] An optimal DAR is crucial; a low DAR may result in diminished potency, while a high DAR can negatively impact pharmacokinetics, stability, and toxicity.[7]
The ADC in focus, utilizing the this compound system, is typically generated via a site-specific conjugation strategy where an azide-modified antibody is reacted with the DBCO-functionalized linker-drug. This method offers greater control over the conjugation site and results in a more homogeneous ADC product compared to stochastic lysine (B10760008) or cysteine conjugation. This application note details the experimental protocols to accurately characterize the DAR of such ADCs.
Analytical Methods for DAR Determination
Several analytical techniques can be employed to determine the DAR of an ADC. The choice of method depends on the specific characteristics of the ADC, the desired level of detail (average DAR vs. distribution of species), and the available instrumentation.
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and widely used method for determining the average DAR.[8][][10][11] This technique relies on the distinct absorbance maxima of the antibody and the cytotoxic drug.[6][12] By measuring the absorbance of the ADC at two specific wavelengths, the concentrations of the protein and the conjugated drug can be determined, allowing for the calculation of the molar ratio.
Principle: The Beer-Lambert law is applied to a two-component system, where the total absorbance at a given wavelength is the sum of the absorbances of the individual components (antibody and drug).
Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining both the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[13][14] HIC separates molecules based on their hydrophobicity.[12] Since the drug payload (MMAF) is hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the ADC. This allows for the separation of ADC species with different numbers of conjugated drugs. HIC is particularly well-suited for cysteine-conjugated or other site-specifically conjugated ADCs where a limited number of discrete drug-loaded species are expected.[14][15]
Principle: In HIC, the stationary phase is weakly hydrophobic. A high salt concentration in the mobile phase enhances the hydrophobic interactions between the ADC and the column, leading to retention. A decreasing salt gradient then elutes the ADC species in order of increasing hydrophobicity, with unconjugated antibody (DAR0) eluting first, followed by the various drug-loaded species.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly accurate and sensitive method that provides detailed information on the DAR distribution and can confirm the identity of the different ADC species.[7] Intact mass analysis of the ADC allows for the direct measurement of the masses of the different drug-loaded species. For more complex ADCs, the analysis can be performed at the subunit level (e.g., after reduction of the antibody) or at the peptide level after enzymatic digestion. To reduce spectral complexity, ADCs may be deglycosylated prior to LC-MS analysis.[7]
Principle: The ADC sample is first separated by liquid chromatography (typically Reversed-Phase HPLC) and then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the different ADC species, and deconvolution of the resulting mass spectrum allows for the determination of the molecular weights of the intact species. The DAR is then calculated based on the mass difference between the unconjugated antibody and the drug-conjugated species.
Experimental Protocols
Protocol 1: DAR Determination by UV/Vis Spectroscopy
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients of the unconjugated antibody (mAb) and the this compound linker-drug at two relevant wavelengths. Typically, 280 nm (for the antibody) and a wavelength where the drug has significant absorbance (e.g., 248 nm for MMAF) are used.
-
-
Sample Preparation:
-
Prepare a solution of the purified ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Measure the absorbance of the ADC solution at both selected wavelengths using a calibrated spectrophotometer.
-
-
Calculation:
-
Use the following simultaneous equations to calculate the concentrations of the antibody and the drug:
-
A_λ1 = (ε_mAb,λ1 * C_mAb) + (ε_drug,λ1 * C_drug)
-
A_λ2 = (ε_mAb,λ2 * C_mAb) + (ε_drug,λ2 * C_drug)
-
-
Calculate the average DAR using the formula: DAR = C_drug / C_mAb
-
| Parameter | Symbol | Description |
| Absorbance at Wavelength 1 | A_λ1 | Measured absorbance of the ADC solution at the first wavelength. |
| Absorbance at Wavelength 2 | A_λ2 | Measured absorbance of the ADC solution at the second wavelength. |
| Molar Extinction Coefficient of mAb at λ1 | ε_mAb,λ1 | Experimentally determined extinction coefficient of the antibody at λ1. |
| Molar Extinction Coefficient of Drug at λ1 | ε_drug,λ1 | Experimentally determined extinction coefficient of the linker-drug at λ1. |
| Molar Extinction Coefficient of mAb at λ2 | ε_mAb,λ2 | Experimentally determined extinction coefficient of the antibody at λ2. |
| Molar Extinction Coefficient of Drug at λ2 | ε_drug,λ2 | Experimentally determined extinction coefficient of the linker-drug at λ2. |
| Concentration of mAb | C_mAb | Molar concentration of the antibody in the ADC solution. |
| Concentration of Drug | C_drug | Molar concentration of the conjugated drug in the ADC solution. |
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL (of a ~1 mg/mL ADC solution).
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the unconjugated antibody (DAR0) and the different drug-loaded species (DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)
-
-
| Parameter | Symbol | Description |
| Peak Area of Species i | Peak Area_i | Integrated peak area for the ADC species with a specific DAR. |
| Drug-to-Antibody Ratio of Species i | DAR_i | The number of conjugated drugs for that specific species (e.g., 0, 2, 4). |
Protocol 3: DAR Determination by LC-MS
-
Sample Preparation (Optional Deglycosylation):
-
To 100 µg of the ADC, add PNGase F according to the manufacturer's protocol.
-
Incubate at 37 °C for 3-4 hours or overnight.
-
-
Instrumentation and Column:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 80 °C.
-
Gradient: A suitable gradient to elute the ADC, for example, 20-80% Mobile Phase B over 15 minutes.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Range: m/z 1000-4000.
-
Source parameters should be optimized for intact protein analysis.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the DAR for each species by comparing its mass to the mass of the unconjugated antibody.
-
Calculate the weighted average DAR based on the relative abundance of each species observed in the deconvoluted spectrum.
-
| Parameter | Description |
| Mass of Unconjugated mAb | Experimentally determined mass of the unconjugated antibody. |
| Mass of Linker-Drug | Calculated mass of the this compound moiety. |
| Mass of ADC Species | Observed mass of a specific drug-loaded ADC from the deconvoluted spectrum. |
| Number of Conjugated Drugs | (Mass of ADC Species - Mass of Unconjugated mAb) / Mass of Linker-Drug |
Visualizations
Caption: Workflow for DAR determination of an ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]
- 3. DBCO-PEG4-Val-Cit-PAB MMAF | CAS:2244602-23-9 | AxisPharm [axispharm.com]
- 4. DBCO-PEG4-vc-PAB-MMAF - Creative Biolabs [creative-biolabs.com]
- 5. hpst.cz [hpst.cz]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. pharmiweb.com [pharmiweb.com]
- 13. researchgate.net [researchgate.net]
- 14. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Handling and storage guidelines for DBCO-PEG4-Val-Cit-PAB-MMAF.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the handling, storage, and use of DBCO-PEG4-Val-Cit-PAB-MMAF, a pre-linked payload for the development of antibody-drug conjugates (ADCs). The information provided is intended to ensure the integrity and optimal performance of the compound in research and drug development applications.
Introduction
This compound is a complex molecule designed for targeted cancer therapy. It comprises several key components:
-
Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free "click chemistry" for covalent attachment to azide-modified antibodies.
-
Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances solubility and reduces steric hindrance.
-
Valine-Citrulline (Val-Cit): A dipeptide linker that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomal compartment of many tumor cells.
-
p-aminobenzyl alcohol (PAB): A self-immolative spacer that releases the payload upon cleavage of the Val-Cit linker.
-
Monomethyl Auristatin F (MMAF): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
This pre-formed drug-linker conjugate simplifies the ADC development process by providing a ready-to-use component for conjugation to a targeting antibody.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C88H126N12O20 | [] |
| Molecular Weight | 1672.04 g/mol | [] |
| Appearance | White to off-white solid | |
| Purity | >95% | [4] |
Handling and Safety
This compound contains a highly potent cytotoxic agent (MMAF) and should be handled with extreme caution in a laboratory setting equipped for handling hazardous materials.[5][6][7]
General Handling Precautions:
-
Work in a well-ventilated fume hood or a biological safety cabinet.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Weigh and handle the solid compound in a contained environment, such as a glove box or an enclosure with appropriate exhaust ventilation.
-
Prepare solutions in a fume hood.
Storage Guidelines
Proper storage is critical to maintain the stability and reactivity of this compound. The compound is sensitive to moisture, light, and temperature.
| Condition | Recommendation | Duration | Reference |
| Long-term Storage (Solid) | Store at -80°C, desiccated and protected from light. | Up to 6 months | [1][8] |
| Short-term Storage (Solid) | Store at -20°C, desiccated and protected from light. | Up to 1 month | [1][8] |
| Stock Solutions | Store in anhydrous solvents at -80°C under an inert atmosphere (e.g., nitrogen or argon). | Up to 6 months | [1][8] |
| Stock Solutions | Store in anhydrous solvents at -20°C under an inert atmosphere (e.g., nitrogen or argon). | Up to 1 month | [1][8] |
Important Considerations:
-
Moisture: The DBCO group and the linker are susceptible to hydrolysis. Always use anhydrous solvents and handle the compound in a dry environment.[4]
-
Light: Protect the compound from light to prevent potential degradation of the DBCO and MMAF moieties.[4]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of solutions, as this can lead to degradation. Aliquot stock solutions into smaller, single-use volumes.
Solubility
The solubility of this compound can vary depending on the solvent system. It is recommended to use fresh, anhydrous solvents for optimal dissolution.
| Solvent System | Concentration | Notes | Reference |
| DMSO | ≥ 6.25 mg/mL | A clear solution can be obtained. | [1] |
| DMSO / Corn oil (1:9, v/v) | ≥ 6.25 mg/mL | A clear solution can be obtained. | [1] |
| DMSO / PEG300 / Tween-80 / Saline (10:40:5:45, v/v/v/v) | 6.25 mg/mL | Forms a suspended solution. Ultrasonic treatment may be required. | [1][2] |
| DMF | Soluble | [][10] |
Stability
The stability of this compound is influenced by several factors, with the Val-Cit linker being a key consideration.
-
In Human Plasma: The Val-Cit linker is designed to be relatively stable in human plasma, minimizing premature drug release.[11]
-
In Mouse Plasma: The Val-Cit linker is known to be unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[12][13] This can lead to premature release of the MMAF payload and may impact the interpretation of preclinical efficacy and toxicity studies in mice. Modifications to the linker, such as the inclusion of a glutamic acid residue (EVCit), have been shown to improve stability in mouse plasma.[12][14]
-
pH Sensitivity: The DBCO group can be sensitive to acidic conditions. It is recommended to perform conjugation reactions at a neutral to slightly basic pH (pH 7-9).[15]
Mechanism of Action
The therapeutic effect of an ADC constructed with this compound is initiated by the specific binding of the antibody component to its target antigen on the surface of cancer cells.
Following internalization, the ADC is trafficked to the lysosome, where cathepsin B cleaves the Val-Cit linker, releasing the MMAF payload.[11] Free MMAF then binds to tubulin, inhibiting its polymerization into microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1]
Experimental Protocols
The following protocols provide a general framework for the conjugation of an azide-modified antibody with this compound and subsequent characterization. Optimization may be required for specific antibodies and applications.
Antibody-Drug Conjugation Workflow
Protocol for Antibody-Drug Conjugation
This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between an azide-modified antibody and this compound.
Materials:
-
Azide-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction tubes
-
Incubator or shaker
Procedure:
-
Prepare the Antibody Solution: Ensure the azide-modified antibody is at a suitable concentration (e.g., 1-10 mg/mL) in an azide-free buffer.
-
Prepare the DBCO-Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of, for example, 10 mM.
-
Conjugation Reaction:
-
Add a 3- to 10-fold molar excess of the this compound solution to the antibody solution. The final DMSO concentration should ideally be below 10% (v/v) to maintain antibody stability.
-
Gently mix the reaction.
-
Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle shaking. The optimal reaction time and temperature should be determined empirically.
-
-
Purification: Remove the excess, unreacted this compound and any organic solvent using a suitable purification method, such as size exclusion chromatography (SEC) or dialysis.
Protocol for ADC Characterization
After purification, the ADC should be thoroughly characterized to determine key quality attributes.
1. Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry:
-
Method: Native mass spectrometry (MS) or hydrophobic interaction chromatography (HIC) coupled with MS can be used.[16][17]
-
Procedure:
-
Prepare the ADC sample in a suitable buffer for MS analysis.
-
Acquire the mass spectrum of the intact ADC.
-
Deconvolute the raw data to determine the masses of the different drug-loaded species (e.g., antibody with 0, 2, 4, 6, or 8 drugs).
-
Calculate the average DAR by taking the weighted average of the different drug-loaded species.
-
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):
-
Method: High-performance liquid chromatography (HPLC) with a SEC column.
-
Procedure:
-
Inject the purified ADC onto the SEC-HPLC system.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. The presence of earlier eluting peaks may indicate aggregation.
-
Calculate the percentage of monomeric ADC to assess purity.
-
3. Confirmation of Conjugation Site (for site-specific conjugation):
-
Method: Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Procedure:
-
Reduce, alkylate, and digest the ADC with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the antibody sequence to identify the drug-conjugated peptides, thereby confirming the site of conjugation.
-
MMAF-Induced Apoptosis Signaling Pathway
The inhibition of tubulin polymerization by MMAF leads to mitotic catastrophe and the activation of the intrinsic apoptotic pathway.
Prolonged mitotic arrest activates a complex signaling cascade that converges on the mitochondria. This involves the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, forming the apoptosome. The apoptosome recruits and activates the initiator caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3 and -7. These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological changes of programmed cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ADC毒素连接子偶联物 | MCE [medchemexpress.cn]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. DBCO-PEG4-Val-Cit-PAB-MMAE | CAS:2129164-91-4 | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]
- 8. DBCO-PEG4-Val-Cit-PAB-PNP, ADC linker, 2226472-28-0 | BroadPharm [broadpharm.com]
- 10. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: DBCO-PEG4-Val-Cit-PAB-MMAF Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with DBCO-PEG4-Val-Cit-PAB-MMAF.
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency, resulting in a low Drug-to-Antibody Ratio (DAR) and poor yields, is a common challenge in the synthesis of Antibody-Drug Conjugates (ADCs). The issue often stems from multiple factors related to the reagents, reaction conditions, and the inherent properties of the linker-payload.[][2]
Below is a summary of potential causes and recommended actions to improve your conjugation efficiency.
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Molar Ratio of Reactants | Increase the molar excess of the this compound linker-payload relative to the azide-modified antibody. A typical starting point is 3 to 10 molar equivalents of the linker-payload. If the linker-payload is limited, the ratio can be inverted.[3][4] | Drives the reaction towards completion, increasing the probability of successful conjugation and achieving a higher DAR. |
| Poor Solubility of Linker-Payload | The hydrophobic nature of both the MMAF payload and the Val-Cit-PAB linker can lead to poor solubility in aqueous buffers.[5][] Dissolve the this compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) before adding it to the antibody solution. Ensure the final concentration of the organic solvent is low (typically <10-15%) to prevent antibody denaturation and aggregation.[4][7] | Improves the availability of the linker-payload in the reaction mixture, leading to a more efficient conjugation. |
| Inadequate Reaction Time or Temperature | Optimize the incubation time and temperature. DBCO-azide click chemistry reactions are generally efficient at temperatures ranging from 4°C to 37°C. While reactions are often run for 4-12 hours at room temperature, extending the reaction time to 24-48 hours, particularly at lower temperatures (4°C), can improve yields for slow reactions.[3] | Allows for the conjugation reaction to proceed to completion, thereby increasing the yield of the desired ADC. |
| Suboptimal Buffer Conditions (pH) | Ensure the pH of the conjugation buffer is within the optimal range for both the antibody's stability and the click chemistry reaction. A pH range of 6.5-8.0 is generally recommended. Avoid buffers with a pH near the isoelectric point (pI) of the antibody to prevent aggregation.[7] Also, ensure the buffer does not contain any azide (B81097) compounds.[4] | Maintains the structural integrity and solubility of the antibody, ensuring its availability for conjugation and preventing aggregation-related loss of product. |
| Antibody Aggregation | The conjugation of a hydrophobic linker-payload can induce antibody aggregation, which reduces the yield of monomeric ADC.[][8] Consider adding stabilizing excipients, such as polysorbates or sugars, to the conjugation buffer.[7] Optimizing the DAR can also mitigate aggregation, as higher DARs often lead to increased hydrophobicity and aggregation.[][5] | Minimizes the loss of functional ADC due to aggregation, leading to a higher yield of the desired monomeric product after purification. |
| Oxidation of DBCO Moiety | The DBCO group can be susceptible to oxidation, which reduces its reactivity with the azide group.[9] Ensure that the this compound is stored properly under inert gas and protected from light. Use freshly prepared solutions for conjugation. | Preserves the reactivity of the DBCO group, ensuring maximal participation in the click chemistry reaction. |
| Steric Hindrance | The PEG4 spacer is designed to reduce steric hindrance, but the structure of the antibody and the location of the azide modification can still play a role.[10] While difficult to change for a given experiment, this is a factor to consider in the design phase of the azide-modified antibody. | This is more of a design consideration for future experiments to ensure the conjugation site is accessible. |
Frequently Asked Questions (FAQs)
Q1: We are observing a consistently low DAR after conjugation. What is the first thing we should optimize?
A1: The first parameter to optimize is the molar ratio of the this compound to your azide-modified antibody.[3] Increasing the molar excess of the linker-payload can significantly improve the DAR. A good starting point is to test a range of molar equivalents, for example, 3, 5, and 10 equivalents of the linker-payload to one equivalent of the antibody.
Q2: Our ADC appears to be aggregating after conjugation. What could be the cause and how can we prevent this?
A2: Aggregation is a common issue when conjugating hydrophobic molecules like MMAF and the Val-Cit-PAB linker to an antibody.[2][][8] This is due to the increased overall hydrophobicity of the ADC. To prevent aggregation, you can:
-
Optimize the DAR: A lower DAR may result in a more soluble and less aggregation-prone ADC.[]
-
Modify the buffer: Ensure the pH is optimal for antibody stability and not near its pI.[7] Adding stabilizing excipients like polysorbates (e.g., Polysorbate 20) or sugars (e.g., sucrose, trehalose) can also help.[7]
-
Control the co-solvent concentration: While an organic co-solvent like DMSO is necessary to dissolve the linker-payload, keeping its final concentration below 10-15% is crucial to avoid denaturing the antibody.[4][7]
Q3: What is the optimal temperature and duration for the conjugation reaction?
A3: The DBCO-azide reaction is efficient across a range of temperatures, typically from 4°C to 37°C.[3] A common starting point is to react for 4-12 hours at room temperature. However, if your antibody is sensitive to higher temperatures or if you are still experiencing low efficiency, performing the reaction overnight (16-24 hours) at 4°C can improve the yield without compromising the antibody's integrity.[3]
Q4: How can we confirm that the Val-Cit-PAB linker is cleavable after conjugation?
A4: The Val-Cit-PAB linker is designed to be cleaved by the lysosomal enzyme Cathepsin B. To confirm its cleavability, you can perform an in vitro enzyme assay. This involves incubating the purified ADC with Cathepsin B and analyzing the release of the MMAF payload over time, typically using techniques like HPLC or mass spectrometry.
Q5: Could the PEG4 linker be causing any issues with the conjugation?
A5: The PEG4 linker is incorporated to enhance the hydrophilicity of the linker-payload and reduce steric hindrance, which should theoretically improve conjugation efficiency and the solubility of the resulting ADC.[10] However, in some rare cases, a very long PEG chain could create steric hindrance if the azide modification on the antibody is in a sterically constrained location.[10] If you have consistently low yields despite optimizing other parameters, it might be worth considering the accessibility of your conjugation site.
Experimental Protocols
Protocol 1: General Conjugation of Azide-Modified Antibody with this compound
This protocol provides a general starting point. Optimization of specific parameters may be necessary for your particular antibody.
1. Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous, amine-free DMSO or DMF.
-
Reaction buffer (e.g., PBS, pH 7.4).
2. Procedure:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
If the antibody is in a buffer containing amines (e.g., Tris), it should be exchanged into an amine-free buffer like PBS.
-
-
Linker-Payload Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM). This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5 equivalents) of the this compound stock solution to the antibody solution.
-
Add the linker-payload solution dropwise while gently vortexing or stirring to avoid localized high concentrations of the organic solvent.
-
Ensure the final concentration of the organic solvent remains below 10-15%.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 16-24 hours with gentle agitation.
-
-
Purification:
-
After the incubation period, remove the excess, unconjugated linker-payload and any aggregates.
-
Common purification methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Determine the DAR and the extent of aggregation of the purified ADC.
-
Techniques such as hydrophobic interaction chromatography (HIC), reversed-phase HPLC (RP-HPLC), and mass spectrometry can be used for DAR determination. SEC is commonly used to assess aggregation.
-
Protocol 2: Characterization of DAR by Hydrophobic Interaction Chromatography (HIC)
1. Materials:
-
Purified ADC sample.
-
HIC column.
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 20 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
2. Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample onto the column.
-
Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody will elute first, followed by ADCs with increasing DAR values (DAR2, DAR4, etc.), as the hydrophobicity increases with the number of conjugated linker-payloads.
-
Calculate the average DAR by integrating the peak areas of the different species.
Visualizations
Caption: Workflow for ADC conjugation via SPAAC chemistry.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting DBCO click chemistry reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during DBCO click chemistry reactions.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in your DBCO click chemistry reaction, consider the following potential causes and solutions.
-
Potential Cause: Suboptimal Reagent Concentration. DBCO-azide reactions are second-order, meaning the rate depends on the concentration of both reactants. Low concentrations can lead to very slow reaction rates.[1]
-
Solution: Increase the concentration of both the DBCO and azide-containing molecules as much as possible without causing solubility issues.[1]
-
-
Potential Cause: Incorrect Molar Ratio. An inappropriate stoichiometric ratio of DBCO to azide (B81097) can result in unreacted starting material and lower yield of the desired conjugate.[1]
-
Solution: Optimize the molar ratio by performing small-scale trial reactions with varying excesses of one reactant (e.g., 1.5x, 3x, 5x, 10x). A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule.[1] If the azide-activated molecule is precious, this ratio can be inverted.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used.[1]
-
-
Potential Cause: Suboptimal Temperature or Reaction Time. The reaction may not have proceeded to completion due to insufficient time or a temperature that is too low.
-
Potential Cause: Incompatible Buffer or Solvent. Certain buffer components can interfere with the reaction. The presence of sodium azide is a common issue as it will compete with your azide-labeled molecule.[1][2][3]
-
Solution: Ensure your buffer is free of sodium azide.[1][2] Use non-amine-containing buffers like PBS, HEPES, or borate (B1201080) buffer at a pH between 7 and 9.[2][3] Some studies suggest that HEPES buffer may lead to higher reaction rates compared to PBS.[4][5][6] If using an organic co-solvent like DMSO or DMF for poorly soluble reagents, keep its final concentration below 20% to prevent protein precipitation.[1][2]
-
-
Potential Cause: Degraded Reagents. DBCO reagents, especially NHS esters, can degrade over time if not stored properly or if they are sensitive to moisture.[1][3]
-
Potential Cause: Steric Hindrance. The large size of molecules like antibodies can physically block the DBCO and azide groups from reacting.[3]
Caption: Troubleshooting workflow for low yield in DBCO click chemistry.
Issue 2: Protein Aggregation and Precipitation
Protein aggregation during the conjugation reaction can significantly reduce the yield of the desired product.
-
Potential Cause: High Concentration of Organic Solvent. Many proteins are sensitive to high concentrations of organic solvents like DMSO or DMF, which can lead to denaturation and precipitation.[1][2]
-
Potential Cause: Suboptimal pH. The pH of the reaction buffer can affect protein stability and solubility.
-
Potential Cause: Excessive Agitation. Vigorous mixing or stirring can sometimes induce protein aggregation.
-
Solution: Mix the reaction gently.[1]
-
-
Potential Cause: High Degree of Labeling. Attaching a large number of hydrophobic DBCO molecules to a protein can increase its hydrophobicity, leading to aggregation.[3]
-
Solution: Reduce the molar excess of the DBCO-NHS ester during the labeling step to achieve a lower degree of labeling (DOL).
-
Caption: Factors contributing to protein aggregation during conjugation.
Issue 3: Difficulty Dissolving DBCO Reagents
DBCO reagents can be hydrophobic, leading to solubility challenges in aqueous buffers.
-
Potential Cause: Inherent Hydrophobicity. The DBCO group itself is hydrophobic. Peptides with a high content of hydrophobic amino acids will also have low aqueous solubility.[3][9]
-
Potential Cause: pH is at the Isoelectric Point (pI). Peptides and proteins are least soluble at their pI.[9]
-
Solution: Adjust the pH of the buffer to be at least one unit away from the pI of the molecule.
-
-
Potential Cause: Structural Modifications Needed. For persistently insoluble molecules, structural changes may be necessary.
-
Solution: Incorporate hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), into the DBCO reagent design to improve aqueous solubility.[3][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide for a successful click reaction? A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency.[1]
Q2: What is the recommended reaction temperature and duration? A2: DBCO-azide reactions are efficient at a range of temperatures, from 4°C to 37°C.[1][2] Higher temperatures generally lead to faster reaction rates.[1] Typical reaction times are between 4 to 12 hours at room temperature.[1][2][10] For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.[1] In some cases, incubation for up to 48 hours may be necessary to maximize yield.[1]
Q3: Which solvents are compatible with DBCO click chemistry? A3: DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF.[1][10] For biomolecule conjugations, aqueous buffers are preferred.[1] If the DBCO reagent has poor aqueous solubility, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1][2] It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid precipitation of proteins.[1][2]
Q4: Can I use buffers containing sodium azide? A4: No. Buffers containing sodium azide should be strictly avoided as the azide in the buffer will compete with your azide-functionalized molecule for the reaction with DBCO, thereby inhibiting your desired conjugation.[1][2][3][11]
Q5: How can I monitor the progress of my DBCO click reaction? A5: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[1][12][13][14] You can monitor the reaction progress by observing the decrease in this absorbance over time as the DBCO is consumed.[1][13]
Q6: How should I store my DBCO reagents? A6: For long-term storage, DBCO reagents should be stored as a solid at -20°C, protected from light and moisture.[7][8] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several days to a few months, but repeated freeze-thaw cycles should be avoided.[8][11] It is highly recommended to prepare aqueous working solutions fresh for each experiment.[8] A DBCO-modified antibody may lose 3-5% of its reactivity over four weeks when stored at 4°C.[8]
Q7: How do I purify my final conjugate? A7: The purification method will depend on the properties of your conjugated molecule. Common methods include size exclusion chromatography (SEC), dialysis, and High-Performance Liquid Chromatography (HPLC) to separate the conjugate from unreacted starting materials.[1][15] For DBCO-modified oligonucleotides, Glen-Pak™ cartridges can be used for purification.[10]
Data Presentation
Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess.[1] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[1][2] |
| Reaction Time | 4 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[1] |
| pH | 7.0 to 9.0 | Optimal for protein stability and reaction efficiency.[1][2] |
| Organic Co-solvent (if used) | < 20% | To avoid protein precipitation.[1][2] |
Table 2: Buffer Compatibility and Reaction Rate Constants
| Buffer | pH | Relative Reaction Rate | Reference |
| PBS | 7.0 | Lower | [4][6] |
| HEPES | 7.0 | Higher | [4][6] |
| MES | 5.0 - 6.0 | Varies | [4][6] |
| Borate | 8.0 - 10.0 | Generally higher at increased pH | [4][6] |
| DMEM | 7.4 | Higher than RPMI | [4][6] |
| RPMI | 7.4 | Lower than DMEM | [4][6] |
Experimental Protocols
Protocol 1: General Protocol for DBCO-Azide Conjugation
This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule. Optimization may be required for specific applications.
-
Prepare Reagents:
-
Prepare a stock solution of the DBCO-containing molecule. If it is not readily soluble in aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.[1][2]
-
Prepare a solution of the azide-containing molecule in an appropriate azide-free buffer (e.g., PBS, HEPES) at the desired concentration.[1]
-
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Purify the conjugate from unreacted starting materials using a suitable method such as size exclusion chromatography, dialysis, or HPLC.[1]
-
Protocol 2: Labeling an Antibody with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
-
Prepare Antibody:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.[16]
-
-
Prepare DBCO-NHS Ester:
-
Labeling Reaction:
-
Quench Reaction:
-
Purify Labeled Antibody:
-
Characterization and Storage:
Caption: Workflow for antibody labeling with DBCO-NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. broadpharm.com [broadpharm.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Instability of ADCs with DBCO-PEG4-Val-Cit-PAB-MMAF
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring the DBCO-PEG4-Val-Cit-PAB-MMAF linker-payload system. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during the synthesis, purification, storage, and application of these complex bioconjugates.
Troubleshooting Guides
This section is designed to help you identify and resolve specific experimental issues.
Problem 1: Immediate or rapid aggregation of the ADC post-conjugation.
-
Question: My ADC, synthesized using a this compound linker-payload, shows immediate signs of aggregation (visible precipitation, high molecular weight species in SEC-HPLC) after the conjugation reaction and purification. What are the likely causes and how can I fix this?
-
Answer: Immediate aggregation is a frequent challenge with ADCs, primarily driven by the increased surface hydrophobicity after conjugating the hydrophobic MMAF payload.[1][2] The Val-Cit-PAB linker itself can also contribute to this hydrophobicity.[3][4]
Potential Causes & Troubleshooting Steps:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, promoting intermolecular interactions that lead to aggregation.[4][5]
-
Solution: Aim for a lower, more controlled DAR. Optimization of the conjugation reaction conditions (e.g., molar ratio of linker-payload to antibody) is crucial.
-
-
Conjugation Conditions: The reaction environment can induce antibody denaturation and subsequent aggregation.[6]
-
pH: Ensure the pH of your conjugation buffer is not near the isoelectric point (pI) of the antibody, as this is where solubility is at its minimum.[2]
-
Co-solvents: If using organic co-solvents like DMSO to dissolve the linker-payload, keep the final concentration low (typically <10% v/v) as they can promote protein aggregation.[6]
-
-
Antibody-Specific Issues: Some monoclonal antibodies (mAbs) are inherently more prone to aggregation.[2]
-
Solution: If possible, screen different antibody isotypes or engineer the mAb to improve its stability.
-
-
Problem 2: Gradual increase in ADC aggregation during storage.
-
Question: My purified ADC appears stable initially, but I observe a time-dependent increase in aggregation during storage, even at recommended temperatures (2-8°C). What factors contribute to this long-term instability?
-
Answer: Gradual aggregation during storage often points to suboptimal formulation and storage conditions.[6] ADCs are sensitive to their chemical and physical environment.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Buffer Conditions:
-
pH and Buffer Type: The pH of the formulation buffer is critical. Deviations from the optimal pH can lead to conformational changes and aggregation.[6] Consider using buffers known to enhance ADC stability, such as citrate (B86180) or acetate (B1210297) buffers at a slightly acidic pH (e.g., pH 6.0-6.5).
-
Ionic Strength: The salt concentration can influence protein-protein interactions. Both too low and too high salt concentrations can be detrimental.[2]
-
-
Excipients: The absence of stabilizing excipients can leave the ADC vulnerable to aggregation.
-
Solution: Incorporate stabilizers such as polysorbates (e.g., Polysorbate 20 or 80) to prevent surface-induced aggregation and cryoprotectants/lyoprotectants (e.g., sucrose, trehalose) for frozen or lyophilized formulations.
-
-
Physical Stresses:
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature the antibody component of the ADC. Aliquot the ADC into single-use vials to minimize freeze-thaw cycles.
-
Mechanical Stress: Shaking or vigorous vortexing can induce aggregation. Handle ADC solutions gently.
-
Light Exposure: Some payloads can be photosensitive, leading to degradation and aggregation.[1] Store ADCs protected from light.
-
-
Problem 3: Decrease in Drug-to-Antibody Ratio (DAR) over time, indicating premature payload deconjugation.
-
Question: I am observing a decrease in the average DAR of my ADC during storage or in in-vitro/in-vivo experiments, suggesting the this compound linker is unstable. What could be causing this premature payload release?
-
Answer: Premature deconjugation is a critical issue that can lead to reduced efficacy and increased off-target toxicity.[7][8] The Val-Cit-PAB linker, while designed for cleavage by lysosomal proteases like Cathepsin B, can be susceptible to premature cleavage by other enzymes.[3][9][10]
Potential Causes & Troubleshooting Steps:
-
Enzymatic Cleavage in Plasma:
-
Rodent Models: The Val-Cit linker is known to be unstable in mouse plasma due to cleavage by carboxylesterase 1C (Ces1C).[4][11][12] This can lead to rapid payload release in preclinical mouse studies.
-
Human Plasma: While more stable than in mouse plasma, undesired cleavage of the Val-Cit linker by enzymes like human neutrophil elastase has been reported, which can contribute to off-target toxicities like neutropenia.[3][4]
-
-
Chemical Instability of the Linker:
-
DBCO Moiety: The DBCO group, while enabling a stable triazole linkage via copper-free click chemistry, can lose reactivity over time if the DBCO-functionalized antibody is stored for extended periods before conjugation.[14]
-
Solution: Use freshly prepared DBCO-activated antibody for conjugation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker-payload system?
-
DBCO (Dibenzocyclooctyne): This is a key component for bioorthogonal "click chemistry". It reacts with an azide-modified antibody (or vice versa) to form a stable covalent bond without the need for a copper catalyst, which can be toxic to cells and denature proteins.[15]
-
PEG4 (Polyethylene Glycol, 4 units): This short polyethylene (B3416737) glycol spacer enhances the hydrophilicity and solubility of the ADC.[5][16] It helps to mitigate aggregation caused by the hydrophobic payload and can improve the pharmacokinetics of the conjugate.[17][18] The PEG chain also provides steric hindrance, which can further reduce aggregation.[5]
-
Val-Cit (Valine-Citrulline): This dipeptide is designed as a substrate for Cathepsin B, a protease that is highly active within the lysosomes of cancer cells.[10] This allows for selective cleavage of the linker and release of the payload inside the target cell.
-
PAB (p-aminobenzylcarbamate): This is a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB group spontaneously decomposes to release the active MMAF payload.
-
MMAF (Monomethyl Auristatin F): This is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[19] The terminal phenylalanine moiety makes it less membrane-permeable than MMAE, which can reduce bystander killing effects.[19]
Q2: How does the hydrophobicity of the Val-Cit-PAB-MMAF component contribute to instability?
The Val-Cit-PAB linker and the MMAF payload are inherently hydrophobic.[3][4] When multiple units of this linker-payload are conjugated to an antibody, they create hydrophobic patches on the antibody surface. These patches can interact with each other on adjacent ADC molecules, leading to the formation of aggregates to minimize their exposure to the aqueous environment.[2] This is a primary driver of ADC aggregation.
Q3: My ADC appears stable in human plasma but shows rapid payload deconjugation in mouse plasma. Why is this happening?
This discrepancy is a well-documented phenomenon attributed to the presence of carboxylesterase 1C (Ces1C) in mouse plasma, which can prematurely cleave the Val-Cit linker.[4][11] Humans have a similar enzyme, but its structure is thought to be more sterically hindered, making it less effective at cleaving the Val-Cit linker in ADCs.[4]
Q4: What are the consequences of ADC aggregation?
ADC aggregation can have several negative consequences:
-
Reduced Efficacy: Aggregates may have reduced ability to bind to the target antigen on cancer cells.[6]
-
Altered Pharmacokinetics: Aggregated ADCs are often cleared more rapidly from circulation.
-
Increased Immunogenicity: Protein aggregates can elicit an unwanted immune response in patients.[6]
-
Increased Toxicity: Aggregates can lead to accumulation in organs like the liver and kidneys, causing non-specific toxicity.[1][6]
Quantitative Data Summary
The following tables summarize typical data related to ADC stability. Note that specific values will vary depending on the specific antibody, conjugation site, and experimental conditions.
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation
| DAR | % Monomer (Initial) | % Monomer (After 1 week at 4°C) |
| 2 | >98% | >95% |
| 4 | ~95% | ~85% |
| 8 | <80% | <60% |
Table 2: Comparative Stability of Val-Cit Linker in Different Plasma
| Plasma Source | Half-life of Intact ADC | Primary Cleavage Enzyme |
| Human | > 100 hours | (Minimal cleavage) |
| Monkey | > 100 hours | (Minimal cleavage) |
| Rat | ~ 48-72 hours | Carboxylesterase |
| Mouse | < 24 hours | Carboxylesterase 1C (Ces1C) |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
-
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.
-
Materials:
-
HPLC system with a UV detector
-
Size exclusion column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
-
-
Methodology:
-
Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of each species.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Analysis
-
Objective: To determine the average DAR and drug load distribution of an ADC.
-
Materials:
-
HPLC system with a UV detector
-
Hydrophobic interaction column (e.g., Toso TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
-
-
Methodology:
-
Equilibrate the HIC-HPLC system and column with a mixture of Mobile Phase A and B.
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the ADC species using a decreasing gradient of Mobile Phase A (and increasing gradient of Mobile Phase B).
-
Monitor the chromatogram at 280 nm. Different peaks will correspond to different drug-loaded species (DAR 0, 2, 4, etc.).
-
Calculate the average DAR by taking the weighted average of the peak areas.
-
Protocol 3: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
-
Materials:
-
ADC construct
-
Human and mouse plasma (citrate-anticoagulated)
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96 hours), take an aliquot of the sample.
-
Analyze the samples by LC-MS to determine the average DAR over time. A decrease in DAR indicates payload deconjugation.[20][21]
-
Visualizations
Caption: Causes and pathway of ADC aggregation.
Caption: Troubleshooting workflow for ADC instability.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. purepeg.com [purepeg.com]
- 18. labinsights.nl [labinsights.nl]
- 19. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Reducing Off-Target Toxicity of MMAF Payloads
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development of antibody-drug conjugates (ADCs) with Monomethyl Auristatin F (MMAF) payloads.
Frequently Asked Questions (FAQs)
Q1: What is MMAF and how does its mechanism of action contribute to off-target toxicity?
A1: Monomethyl Auristatin F (MMAF) is a potent, synthetic antimitotic agent, a derivative of dolastatin 10.[1][2] It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis in rapidly dividing cells.[1][2][3] While this potent cytotoxicity is desirable for killing cancer cells, it can also affect healthy, rapidly dividing cells if the ADC delivers MMAF to non-target tissues or if the payload is prematurely released into systemic circulation, leading to off-target toxicity.[1]
Q2: What are the primary mechanisms of off-target toxicity for MMAF-based ADCs?
A2: Off-target toxicity for MMAF-based ADCs is multifactorial and can be broadly categorized as:
-
On-target, off-tumor toxicity: The ADC binds to its target antigen, which is also expressed on healthy, non-malignant cells, leading to their destruction.[1]
-
Off-target, payload-driven toxicity: This occurs independently of the ADC binding to its intended antigen. Key drivers include:
-
Premature Payload Release: The linker connecting MMAF to the antibody is unstable in circulation and cleaves before reaching the tumor, releasing the cytotoxic payload systemically.[1] This is a critical factor influencing the tolerability of ADCs.
-
Target-Independent ADC Uptake: The ADC construct is taken up by healthy cells through mechanisms other than binding its specific antigen. This can be mediated by Fc receptors (FcγRs) on immune cells or mannose receptors on other cell types, leading to the internalization of the entire ADC and subsequent release of MMAF.[1][4]
-
Q3: How does MMAF fundamentally differ from MMAE in its toxicity profile?
A3: MMAF and its analogue, Monomethyl Auristatin E (MMAE), are structurally similar, but a key difference dictates their toxicity profiles. MMAF has a charged C-terminal phenylalanine residue, whereas MMAE's is uncharged.[1][2] This charge makes MMAF significantly less permeable to cell membranes compared to the more lipophilic MMAE.[1] Consequently, free MMAF has more difficulty entering cells, which can reduce toxicity if the payload is prematurely cleaved in the bloodstream. This property also leads to a diminished "bystander effect".[1]
Q4: What is the "bystander effect," and how is it relevant for MMAF?
A4: The bystander effect is the ability of a cytotoxic payload, once released inside a target cancer cell, to diffuse out and kill adjacent, neighboring cells that may not express the target antigen.[1] This can be advantageous in treating heterogeneous tumors. MMAE, being cell-permeable, exhibits a potent bystander effect. In contrast, MMAF, due to its charged nature and low membrane permeability, is largely retained within the target cell and has a significantly reduced bystander effect.[1] This can lower off-target toxicity to surrounding healthy tissue but may limit efficacy in tumors with varied antigen expression.[1]
Q5: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of an MMAF-ADC?
A5: The Drug-to-Antibody Ratio (DAR) is the average number of MMAF molecules conjugated to a single antibody. A higher DAR increases the potency of the ADC but often comes at the cost of increased off-target toxicity. High DAR values can increase the hydrophobicity of the ADC, leading to faster clearance, aggregation, and greater non-specific uptake by healthy tissues.[1] Therefore, optimizing the DAR is a critical step in balancing efficacy and safety. Site-specific conjugation technologies are often employed to create homogeneous ADCs with a precisely controlled DAR, which can improve the therapeutic window.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the pre-clinical development of MMAF-based ADCs.
Problem 1: High in vivo toxicity (e.g., thrombocytopenia, ocular toxicity) is observed, despite good in vitro target-specific cytotoxicity.
-
Possible Cause 1: Premature Linker Cleavage.
-
Troubleshooting Step: Assess linker stability by incubating the ADC in plasma from the relevant species (e.g., mouse, human) at 37°C for various time points. Quantify the amount of released free MMAF using LC-MS/MS.
-
Solution: If significant premature cleavage is observed, consider using a more stable linker, such as a non-cleavable linker (e.g., maleimidocaproyl, mc).
-
-
Possible Cause 2: Suboptimal Drug-to-Antibody Ratio (DAR).
-
Troubleshooting Step: Determine the average DAR and the distribution of drug-loaded species using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Solution: Optimize the DAR. A lower DAR (e.g., 2) may reduce toxicity while maintaining efficacy. Generate ADC batches with different average DARs and evaluate their in vivo efficacy and toxicity to determine the optimal therapeutic index.
-
-
Possible Cause 3: On-Target, Off-Tumor Toxicity.
-
Troubleshooting Step: Thoroughly profile the target antigen expression in a wide range of normal tissues from the species used in toxicology studies using methods like immunohistochemistry (IHC) or quantitative PCR (qPCR).
-
Solution: If significant on-target, off-tumor toxicity is observed, consider engineering the antibody to have a lower, yet still effective, binding affinity.[1] This can help optimize the therapeutic window where the ADC preferentially binds to and kills high-antigen-density tumor cells.[1]
-
Problem 2: The ADC demonstrates aggregation and poor pharmacokinetic properties.
-
Possible Cause 1: High Hydrophobicity.
-
Troubleshooting Step: Assess the hydrophobicity of the ADC using HIC.
-
Solution: Explore the use of more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) moieties. Also, consider optimizing the formulation by screening different buffers with varying pH and excipients to improve solubility and stability.
-
-
Possible Cause 2: High and Heterogeneous DAR.
-
Troubleshooting Step: Characterize the DAR distribution as described in Problem 1.
-
Solution: Employ site-specific conjugation technologies to produce a homogeneous ADC with a defined DAR. This can reduce aggregation and improve the pharmacokinetic profile.
-
Problem 3: Toxicity is observed in tissues with high immune cell populations (e.g., liver, spleen), even without target antigen expression.
-
Possible Cause: Target-Independent ADC Uptake via Fc Receptors.
-
Troubleshooting Step: Perform Fc receptor binding assays to evaluate the binding affinity of your ADC for various FcγRs.
-
Solution: Engineer the antibody's Fc domain by introducing mutations ("Fc-silent" mutations) to reduce or ablate its binding to FcγRs.[1] This can prevent uptake by immune cells and mitigate this specific off-target toxicity mechanism.[1]
-
Data Presentation
Table 1: Comparison of MMAF and MMAE Properties
| Property | MMAF | MMAE | Reference(s) |
| C-Terminus | Phenylalanine (Charged) | Valine (Uncharged) | [1] |
| Cell Permeability | Low / Limited | High / Cell-permeable | [1] |
| Bystander Effect | Minimal / Attenuated | Potent | [1] |
| Common Off-Target Toxicities | Ocular, Thrombocytopenia | Peripheral Neuropathy, Neutropenia | [3] |
Table 2: Impact of Linker Technology on MMAF-ADC Performance (Illustrative Data)
| ADC Construct | Linker Type | MTD (mg/kg) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference(s) |
| anti-CD30-vc-MMAF | Cleavable (vc) | < 10 | Potent | |
| anti-CD30-mc-MMAF | Non-cleavable (mc) | > 30 | Potent |
Table 3: Influence of Drug-to-Antibody Ratio (DAR) on ADC Properties (Conceptual)
| DAR | Hydrophobicity | Aggregation Tendency | In Vivo Clearance | Potential for Off-Target Toxicity |
| Low (e.g., 2) | Lower | Lower | Slower | Lower |
| High (e.g., 8) | Higher | Higher | Faster | Higher |
Experimental Protocols
Protocol 1: In Vitro Assessment of ADC-Induced Thrombocytopenia (Megakaryocyte Differentiation Assay)
This protocol is adapted from methods to evaluate the effects of ADCs on the differentiation of human hematopoietic stem cells (HSCs) into megakaryocytes (MKs), the precursors to platelets.
Objective: To determine if an MMAF-ADC inhibits megakaryocyte differentiation, a potential mechanism for thrombocytopenia.
Materials:
-
Human CD34+ hematopoietic stem cells
-
Megakaryocyte differentiation medium (e.g., StemSpan™ SFEM II with Megakaryocyte Expansion Supplement)
-
MMAF-ADC, non-binding control ADC, and vehicle control
-
96-well culture plates
-
Flow cytometer
-
Fluorescently-conjugated antibodies against megakaryocyte-specific markers (e.g., anti-CD41a, anti-CD42b)
-
DNA-binding dye for ploidy analysis (e.g., Propidium Iodide)
Methodology:
-
HSC Culture and Differentiation:
-
Culture CD34+ HSCs in megakaryocyte differentiation medium.
-
Seed the cells into a 96-well plate at an appropriate density.
-
-
Treatment:
-
Add serial dilutions of the MMAF-ADC, non-binding control ADC, or vehicle to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 10-14 days to allow for megakaryocyte differentiation.
-
-
Analysis of Megakaryocyte Differentiation and Ploidy:
-
On day 10-14, harvest the cells from each well.
-
Stain the cells with fluorescently-conjugated antibodies against CD41a and CD42b.
-
For ploidy analysis, fix and permeabilize the cells and stain with a DNA-binding dye.
-
Analyze the cells by flow cytometry to determine the percentage of mature megakaryocytes (CD41a+/CD42b+) and their DNA content (ploidy).
-
Data Interpretation: A dose-dependent decrease in the percentage of mature megakaryocytes and/or a reduction in their ploidy in the MMAF-ADC treated wells compared to controls suggests an inhibitory effect on megakaryopoiesis.
Protocol 2: In Vitro Assessment of ADC-Induced Ocular Toxicity (Corneal Epithelial Cell Toxicity Assay)
This protocol is a generalized approach based on in vitro models for studying the cytotoxicity of pharmacological agents on corneal epithelium.
Objective: To evaluate the direct cytotoxic effect of an MMAF-ADC on corneal epithelial cells.
Materials:
-
Human corneal epithelial cells (primary or immortalized cell line)
-
Appropriate cell culture medium
-
MMAF-ADC, non-binding control ADC, and vehicle control
-
96-well culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed human corneal epithelial cells into a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Add serial dilutions of the MMAF-ADC, non-binding control ADC, or vehicle to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period sufficient to induce cell death (e.g., 72-96 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control wells and plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Data Interpretation: A low IC50 value for the MMAF-ADC on corneal epithelial cells may indicate a potential for direct ocular toxicity.
Mandatory Visualization
Caption: Key pathways leading to off-target toxicity of MMAF-ADCs.
Caption: Signaling pathway of MMAF-induced apoptosis.
References
Technical Support Center: DBCO-PEG4-Val-Cit-PAB-MMAF Conjugates
This guide provides researchers, scientists, and drug development professionals with solutions for improving the solubility of DBCO-PEG4-Val-Cit-PAB-MMAF and related antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of solubility issues with this compound ADCs?
The primary cause of poor solubility is the highly hydrophobic nature of the monomethyl auristatin F (MMAF) payload.[][2] When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), these hydrophobic drugs can create patches on the antibody surface. These patches can interact between ADC molecules, leading to aggregation and precipitation out of aqueous solutions.[][3][4] The DBCO moiety can also contribute to the overall hydrophobicity.[3]
Q2: My lyophilized ADC conjugate is difficult to dissolve. What is the correct reconstitution procedure?
Improper reconstitution can lead to aggregation. A careful, gentle approach is required. For detailed instructions, refer to the "Protocol 1: Reconstitution of Lyophilized ADC" in the Experimental Protocols section. The key is to allow the vial to equilibrate to room temperature before opening, use the appropriate buffer, and allow for a gentle, extended reconstitution time without vigorous shaking.[5]
Q3: How do buffer pH and ionic strength affect the solubility of my ADC?
Both pH and ionic strength are critical factors for ADC stability.[]
-
pH: Every antibody has a pH range of optimal stability. Deviating from this range can lead to protein unfolding or changes in surface charge, promoting aggregation.[4][6] It is crucial to determine the ideal pH for your specific ADC, which is typically between pH 5.0 and 7.5.
-
Ionic Strength: Salts, like NaCl, in the buffer can help stabilize the ADC.[6] Adjusting the ionic strength can shield charges and reduce protein-protein interactions that may lead to aggregation.
Q4: Can I use organic co-solvents in my final formulation to improve solubility?
While organic co-solvents like DMSO are necessary to dissolve the drug-linker before conjugation, their concentration should be minimized in the final aqueous formulation.[2] High concentrations of organic solvents can disrupt the antibody's structure, leading to aggregation and instability.[4] A general recommendation is to keep the final concentration of solvents like DMSO below 5% (v/v).[4]
Q5: What are stabilizing excipients and how can they help?
Excipients are additives that can significantly improve the solubility and stability of ADCs during storage.[]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are widely used. They prevent aggregation by reducing interactions at interfaces (e.g., air-water, vial surface).[][3]
-
Sugars: Sugars such as trehalose (B1683222) or sucrose (B13894) act as stabilizers, helping to maintain the protein's native structure.[3]
-
Amino Acids: Certain amino acids, including arginine and glycine, can suppress aggregation and increase the solubility of proteins.[3][4]
Troubleshooting Guide
This section addresses common problems encountered during the handling and formulation of MMAF-based ADCs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Sudden Precipitation During Conjugation or Purification | High hydrophobicity of the drug-linker at a high DAR. Buffer pH is near the antibody's isoelectric point (pI). High concentration of organic co-solvent (e.g., >10% DMSO). | Ensure the final co-solvent concentration is as low as possible.[4] Adjust the reaction buffer pH to be at least 1-2 units away from the antibody's pI.[4] Consider reducing the DAR if possible. |
| Cloudiness or Precipitate After Reconstitution | Improper reconstitution technique (e.g., vigorous shaking). Inappropriate reconstitution buffer. The ADC concentration is too high for the chosen buffer. | Follow the detailed reconstitution protocol (Protocol 1). Perform a buffer screening study to find the optimal formulation (Protocol 2). Dilute the ADC to a lower concentration. |
| Gradual Aggregation During Storage | Suboptimal formulation (pH, ionic strength, lack of excipients). Temperature fluctuations (e.g., repeated freeze-thaw cycles). Inappropriate storage temperature. | Re-evaluate the formulation buffer using Protocol 2. Add stabilizing excipients like polysorbates or arginine.[][4] Aliquot the ADC after reconstitution to avoid multiple freeze-thaw cycles. Store at the recommended temperature (typically ≤ -20°C for long-term). |
| Poor Peak Shape in Size Exclusion Chromatography (SEC) | Hydrophobic interactions between the ADC and the SEC column stationary phase. | Add an organic modifier (e.g., 5-15% isopropanol (B130326) or acetonitrile) to the aqueous mobile phase to disrupt hydrophobic interactions. Ensure you are using a modern, bio-inert SEC column designed for biomolecules. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Context | Source(s) |
| Organic Co-Solvent (Final Formulation) | < 5% (v/v) | To prevent denaturation/aggregation of the antibody in the final product. | [4] |
| Organic Modifier (SEC Mobile Phase) | 5% - 15% Isopropanol | To improve peak shape and prevent hydrophobic interaction with the column during analysis. | |
| Storage Temperature (Aqueous ADC) | ≤ -20°C (Long-term) 2-8°C (Short-term) | Aliquot to avoid freeze-thaw cycles. Stability at 2-8°C is formulation-dependent and should be tested. | [] |
| Storage Temperature (Drug-Linker in DMSO) | -80°C (up to 6 months) -20°C (up to 1 month) | For the unconjugated this compound stock solution. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized ADC
This protocol provides a general guideline for dissolving lyophilized ADC powder.
-
Equilibrate: Before opening, allow the vial of lyophilized ADC to sit at room temperature for 15-20 minutes. This prevents condensation of moisture inside the vial.
-
Centrifuge: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.[5]
-
Add Buffer: Carefully add the recommended volume of a pre-determined, sterile-filtered formulation buffer (see Protocol 2) to the vial.
-
Dissolve: Gently swirl or rock the vial to mix. Do not vortex or shake vigorously , as this can cause the protein to denature and aggregate.
-
Incubate: Allow the vial to stand at room temperature for 20-30 minutes, with occasional gentle swirling, to allow for complete dissolution.
-
Inspect: Visually inspect the solution. If flakes or particulates remain, continue gentle mixing at 4°C for an additional 1-2 hours.[5]
-
Aliquot & Store: Once fully dissolved, aliquot the ADC into smaller, single-use volumes and store at ≤ -20°C for long-term storage.
Protocol 2: Buffer Screening for Optimal Solubility
This protocol outlines a small-scale experiment to identify a buffer that minimizes ADC aggregation.
-
Prepare Buffers: Prepare a matrix of potential formulation buffers. Vary one parameter at a time.
-
pH Screen: Prepare a base buffer (e.g., 20 mM Histidine, 150 mM NaCl) at different pH values (e.g., 5.5, 6.0, 6.5, 7.0).
-
Excipient Screen: To the optimal pH buffer identified above, add different stabilizing excipients.
-
Control (no excipient)
-
-
0.02% Polysorbate 80
-
-
-
5% Trehalose
-
-
-
50 mM L-Arginine
-
-
-
-
Reconstitute & Dilute: Reconstitute a vial of lyophilized ADC in a neutral, low-salt buffer (e.g., PBS, pH 7.4).
-
Aliquot & Test: Add a small amount of the reconstituted ADC into an aliquot of each test buffer to a final target concentration (e.g., 1 mg/mL).
-
Incubate/Stress: Incubate the samples under stressed conditions (e.g., 40°C for 24 hours or gentle agitation for 1 hour) to accelerate potential aggregation.
-
Analyze: Analyze each sample for aggregation and turbidity.
-
Visual Inspection: Check for cloudiness or precipitation.
-
UV-Vis Spectroscopy: Measure absorbance at 350 nm (A350) to quantify turbidity.
-
SEC-HPLC Analysis: Use the method in Protocol 3 to quantify the percentage of high molecular weight species (aggregates).
-
-
Select: Choose the buffer composition that results in the lowest level of aggregation.
Protocol 3: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
SEC is the standard method for separating and quantifying ADC monomers from aggregates.
-
HPLC System: A bio-inert HPLC or UHPLC system is recommended.
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, or similar SEC column.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8. If poor peak shape is observed, add 10-15% Isopropanol to the mobile phase.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.
-
Injection Volume: 10 - 20 µL.
-
Analysis: Aggregates, being larger, will elute first, followed by the main monomer peak, and then any smaller fragment species. Integrate the peak areas to calculate the percentage of aggregate in the sample.
Visualizations
Caption: Troubleshooting workflow for addressing ADC solubility issues.
Caption: Role of hydrophobic components in ADC aggregation.
References
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. cusabio.com [cusabio.com]
- 6. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in DBCO Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during DBCO conjugation reactions, with a special focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my DBCO conjugation reaction?
A: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In the context of DBCO conjugation, if the DBCO and azide (B81097) moieties are attached to large or complex biomolecules such as antibodies, proteins, or nanoparticles, their respective sizes can physically block them from approaching each other. This obstruction leads to low or no conjugation efficiency.[1] Factors contributing to the degree of steric hindrance include the three-dimensional structure of the molecules, the length and flexibility of the linker arm connecting the DBCO or azide group, and the specific site of conjugation on the biomolecule.[1]
Q2: How do I choose the right linker to minimize steric hindrance?
A: The most effective way to overcome steric hindrance is to introduce a spacer arm, such as a Polyethylene Glycol (PEG) linker, between the DBCO moiety and the molecule of interest.[1] PEG linkers are hydrophilic, flexible, and come in various lengths.[1] A longer PEG spacer increases the distance between the conjugated molecules, providing greater rotational freedom and reducing the physical clash between them. This allows the DBCO and azide groups to access each other more easily and react efficiently.[1][2] For instance, the incorporation of a PEG5 linker in a DBCO-modified antibody has been shown to significantly increase the reaction rate compared to a DBCO-modified antibody without a spacer.[2]
Q3: What are the optimal reaction conditions for DBCO conjugation?
A: Optimal reaction conditions can vary depending on the specific biomolecules involved. However, here are some general guidelines:
-
Molar Ratio: A molar excess of one of the reactants is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule.[3] If the azide-activated molecule is more precious, this ratio can be inverted.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used to enhance efficiency.
-
Solvent: DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF. For biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has poor aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before being added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 15-20%) to avoid protein precipitation.[1]
-
Temperature: DBCO-azide reactions are efficient at a range of temperatures, from 4°C to 37°C.[1] Higher temperatures generally lead to faster reaction rates.[1] For sensitive biomolecules, the reaction can be performed overnight at 4°C.
-
Reaction Time: Typical reaction times are between 4 to 12 hours at room temperature. However, for larger molecules or when using longer PEG linkers, incubation for up to 24-48 hours may be necessary to maximize the yield.[1]
Q4: How can I monitor the progress of my conjugation reaction?
A: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm. You can monitor the progress of the reaction by observing the decrease in this absorbance over time as the DBCO is consumed.[1] This can be done using a UV-Vis spectrophotometer.
Q5: My DBCO-NHS ester is not labeling my protein efficiently. What could be the issue?
A: Several factors could lead to inefficient labeling of your protein with a DBCO-NHS ester:
-
Hydrolysis of the NHS ester: DBCO-NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive. It is crucial to use anhydrous solvents like DMSO or DMF to prepare the stock solution immediately before use and to minimize exposure to moisture.[1]
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the primary amines on your protein for reaction with the NHS ester, leading to lower labeling efficiency. Use an amine-free buffer like PBS at a pH of 7.2-8.0.[1]
-
Incorrect molar excess: For initial labeling of antibodies, a 10- to 30-fold molar excess of the DBCO-NHS ester is often recommended.[1] However, the optimal ratio may need to be determined empirically for your specific protein.
-
Steric hindrance: The primary amine targets (e.g., lysine (B10760008) residues) on your protein may be located in sterically hindered regions.
Troubleshooting Guide
Problem: Low or No Conjugation Product
If you observe a low yield or a complete absence of your desired conjugate, consider the following potential causes and solutions:
-
Steric Hindrance: The bulky nature of your biomolecules may be preventing the DBCO and azide groups from reacting.
-
Reagent Degradation: The DBCO or azide functionality may have degraded due to improper storage or handling.
-
Solution: Use fresh reagents and ensure they are stored according to the manufacturer's instructions. DBCO-NHS esters are particularly sensitive to moisture.[1]
-
-
Suboptimal Reaction Conditions: The reaction may not be proceeding efficiently due to non-ideal conditions.
-
Incomplete Labeling: One or both of your biomolecules may not have been successfully functionalized with the DBCO or azide group.
-
Solution: Verify the successful labeling of each component individually before proceeding with the conjugation reaction. This can be done using techniques like mass spectrometry or by reacting with a fluorescently tagged complementary click chemistry partner.
-
-
Precipitation of Reactants: The hydrophobicity of the DBCO group can sometimes lead to the precipitation of the labeled biomolecule, especially if multiple DBCO groups are attached.[1]
-
Solution: Use DBCO reagents with hydrophilic linkers (e.g., PEG) and avoid excessive labeling. If aggregation occurs, try reducing the protein concentration.
-
Problem: Protein/Biomolecule Aggregation During Conjugation
Aggregation of your biomolecules during the conjugation reaction can be a significant issue. Here are some common causes and solutions:
-
High Hydrophobicity of DBCO: The DBCO group is inherently hydrophobic, and introducing it to the surface of a protein can lead to aggregation.
-
Solution: Use DBCO reagents containing hydrophilic PEG linkers to improve the solubility of the labeled protein. Consider using a less hydrophobic cyclooctyne (B158145) like BCN as an alternative to DBCO.
-
-
High Molar Excess of DBCO-NHS Ester: Using a large excess of the labeling reagent can lead to over-modification of the protein, which can alter its properties and cause aggregation.
-
Solution: Titrate the molar excess of the DBCO-NHS ester to find the optimal ratio that provides sufficient labeling without causing precipitation. A molar excess of 5 to 10 is often a good starting point to maximize yield while avoiding aggregation.
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can affect protein stability.
-
Solution: Ensure the buffer is optimized for the stability of your specific protein. Consider adding stabilizing excipients, such as arginine or glycerol, to the reaction mixture.
-
Quantitative Data Summary
The following tables provide quantitative data to aid in the design and optimization of your DBCO conjugation experiments.
Table 1: Comparison of Second-Order Rate Constants for Various Cyclooctynes with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| DBCO | ~0.24 - 1.22 | [1][2] |
| BCN | ~0.07 - 0.37 | [1][2] |
| DIFO | ~0.076 | [1] |
| BARAC | ~0.96 | [1] |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, as well as the solvent and temperature.
Table 2: Impact of PEG Linker on SPAAC Reaction Rate Constants of DBCO-modified Trastuzumab
| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than DBCO-PEG5-Trastuzumab | [2] |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 | [2] |
This table illustrates the benefit of a PEG spacer in reducing steric hindrance and increasing reaction rates.
Table 3: Recommended Molar Ratios for DBCO Labeling and Conjugation
| Step | Reactants | Recommended Molar Excess | Reference(s) |
| Protein Labeling | DBCO-NHS Ester : Antibody | 5 to 10-fold | |
| DBCO-NHS Ester : Antibody | 20 to 30-fold | [1] | |
| Conjugation | DBCO-conjugate : Azide-protein | 1.5 to 3-fold | [3] |
| Azide-small molecule : DBCO-antibody | 7.5-fold |
Key Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with DBCO-NHS Ester
This protocol provides a general guideline for labeling proteins with primary amines (e.g., lysine residues) using a DBCO-NHS ester.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Sample: Dissolve the protein in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided.[1]
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar excess may require optimization. The final concentration of DMSO should ideally be below 15% to avoid protein precipitation.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
Protocol 2: General Procedure for Copper-Free Click Chemistry (SPAAC) Conjugation
This protocol outlines the conjugation of a DBCO-labeled molecule to an azide-labeled molecule.
Materials:
-
DBCO-labeled molecule in a compatible buffer
-
Azide-labeled molecule in a compatible buffer
-
Reaction buffer (e.g., PBS, pH 7.4), ensure it is azide-free
Procedure:
-
Prepare Reactants: Prepare the DBCO-labeled and azide-labeled molecules in the reaction buffer.
-
Conjugation Reaction: Mix the DBCO-labeled molecule with the azide-labeled molecule. A 1.5 to 3-fold molar excess of one component is often used.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. For sterically hindered systems, a longer incubation of up to 24-48 hours may be beneficial.[1]
-
Purification: Purify the conjugate from unreacted components using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis.
Protocol 3: Monitoring Reaction Progress via UV-Vis Spectrophotometry
This protocol describes how to follow the progress of the SPAAC reaction by monitoring the decrease in DBCO absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvette
-
Reaction mixture from Protocol 2
Procedure:
-
Spectrophotometer Setup: Set up the UV-Vis spectrophotometer to measure absorbance at ~309 nm.
-
Initial Measurement: Before initiating the reaction, measure the initial absorbance of the DBCO-containing reactant in the reaction buffer at 309 nm.
-
Initiate Reaction: Mix the DBCO and azide-containing reactants to start the conjugation.
-
Data Acquisition: At regular time intervals, take absorbance readings of the reaction mixture at 309 nm. Continue until the absorbance value stabilizes, indicating the reaction has reached completion.
-
Data Analysis: A decrease in absorbance at 309 nm over time corresponds to the consumption of the DBCO reagent and the formation of the conjugate.
Visualizations
Caption: General experimental workflow for DBCO conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Overcoming steric hindrance with flexible PEG linkers.
References
Validation & Comparative
A Head-to-Head Comparison of MMAF and MMAE Payloads in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). Among the most prominent payloads are monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE), both potent antimitotic agents. This guide provides an objective comparison of their performance, supported by experimental data, to inform the strategic selection of these payloads in ADC development.
MMAF and MMAE are synthetic analogs of the natural product dolastatin 10 and exert their cytotoxic effects by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1][2] The primary structural difference between them lies at the C-terminus; MMAE is a neutral, more hydrophobic molecule, while MMAF possesses a charged C-terminal phenylalanine, rendering it more hydrophilic.[1][3] This subtle molecular distinction has profound implications for their biological activity, particularly concerning cell membrane permeability and the resulting bystander effect.
Key Performance Differences: A Tabular Summary
The following tables summarize the key performance characteristics of MMAF and MMAE based on preclinical data.
Table 1: Physicochemical and In Vitro Properties
| Property | MMAF | MMAE | Reference(s) |
| Molecular Characteristic | Hydrophilic, negatively charged at physiological pH | More hydrophobic, neutral | [3][4] |
| Cell Membrane Permeability | Low | High | [3][4] |
| Bystander Killing Effect | Minimal to none | Potent | [1][3] |
| In Vitro Potency (IC50) | Generally higher (less potent) than MMAE | Generally lower (more potent) than MMAF | [3][] |
Table 2: In Vivo Efficacy and Safety Profile
| Parameter | MMAF-ADCs | MMAE-ADCs | Reference(s) |
| In Vivo Antitumor Activity | Effective, particularly in tumors with homogenous antigen expression. | Highly effective, especially in heterogeneous tumors due to the bystander effect. | [4][6] |
| Bystander Killing in Admixed Tumors | Failed to mediate bystander killing in vivo. | Demonstrated potent bystander killing of neighboring antigen-negative cells. | [4] |
| Commonly Associated Toxicities | Thrombocytopenia, ocular toxicities. | Peripheral neuropathy, neutropenia. | [7] |
| Therapeutic Window | Potentially wider due to reduced off-target toxicity. | May be narrower, requiring careful dose optimization to manage off-target effects. | [1] |
The Critical Role of the Bystander Effect
A key differentiator between MMAE and MMAF is the bystander effect, which is the ability of the payload, once released inside a target cancer cell, to diffuse to and kill neighboring antigen-negative tumor cells.[3] This is particularly advantageous in treating solid tumors, which often exhibit heterogeneous antigen expression.
MMAE, with its high membrane permeability, can effectively diffuse across cell membranes, leading to a potent bystander effect.[1][4] In contrast, the charged nature of MMAF significantly limits its ability to exit the target cell, resulting in a more contained cytotoxic effect with minimal bystander killing.[3][4] The choice between MMAE and MMAF, therefore, often hinges on the desired therapeutic strategy: targeting only antigen-positive cells with high precision (MMAF) or eradicating a broader population of tumor cells, including those that do not express the target antigen (MMAE).
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of MMAF and MMAE ADCs.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: ADCs are serially diluted to a range of concentrations and added to the cells.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Tumor Xenograft Model
This model assesses the antitumor activity of ADCs in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered the ADC (typically intravenously) at a specified dose and schedule. A control group receiving a vehicle or a non-binding ADC is included.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition is calculated and statistically analyzed.
Bystander Effect Co-culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Protocol:
-
Cell Labeling: Antigen-negative cells are labeled with a fluorescent dye (e.g., CellTracker Green) to distinguish them from the antigen-positive cells.
-
Co-culture: Labeled antigen-negative cells and unlabeled antigen-positive cells are mixed at a defined ratio and seeded into 96-well plates.
-
ADC Treatment: The co-culture is treated with the ADC at a concentration that is cytotoxic to the antigen-positive cells.
-
Incubation: The plates are incubated for 72 to 96 hours.
-
Viability Measurement: The viability of the fluorescently labeled antigen-negative cells is measured using a fluorescence plate reader or flow cytometry.
-
Data Analysis: A significant decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[1]
Visualizing the Mechanisms of Action
The following diagrams illustrate the key mechanistic steps of MMAF and MMAE-based ADCs.
Caption: General mechanism of action for MMAF and MMAE-based ADCs.
Caption: Comparison of the bystander effect between MMAE and MMAF ADCs.
Conclusion
The choice between MMAF and MMAE as an ADC payload is a strategic one that must be guided by the specific therapeutic context. MMAE, with its potent bystander effect, is well-suited for treating heterogeneous tumors where complete antigen expression is lacking.[1][4] However, this property also carries a higher risk of off-target toxicity, necessitating careful management of the therapeutic window.[1] Conversely, MMAF offers a more targeted approach, with its limited cell permeability minimizing the bystander effect and potentially reducing off-target toxicities.[1][3] This makes it an attractive option for indications where high target selectivity is paramount and for mitigating risks to surrounding healthy tissues. Ultimately, a thorough understanding of the tumor microenvironment and the desired mechanism of action will dictate the optimal payload selection for a successful ADC therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DBCO-PEG4-Val-Cit-PAB-MMAF Conjugation in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody-drug conjugates (ADCs) synthesized using the DBCO-PEG4-Val-Cit-PAB-MMAF drug-linker system with alternative conjugation technologies. We will delve into case studies, quantitative performance data, and detailed experimental protocols to offer an objective analysis for drug development professionals.
Introduction to this compound
The this compound is a highly specialized drug-linker construct for creating ADCs. It comprises several key components:
-
Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for a highly specific and bioorthogonal conjugation to an azide-modified antibody, leading to a more homogeneous drug-to-antibody ratio (DAR).
-
PEG4 Spacer: A polyethylene (B3416737) glycol spacer enhances the solubility and reduces aggregation of the ADC, potentially improving its pharmacokinetic profile.[1]
-
Valine-Citrulline (Val-Cit) Linker: A dipeptide linker that is designed to be cleaved by cathepsin B, an enzyme commonly found in the lysosomes of tumor cells.[2] This ensures the targeted release of the cytotoxic payload within the cancer cell.
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active drug.
-
Monomethyl Auristatin F (MMAF): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
Performance Comparison: this compound vs. Alternatives
The choice of conjugation chemistry significantly impacts the homogeneity, stability, and in vivo performance of an ADC. Here, we compare the DBCO-based click chemistry approach with the more traditional maleimide-based conjugation.
Studies comparing click chemistry to maleimide-thiol conjugation for creating bioconjugates have highlighted several advantages of the former. Click chemistry allows for controllable stoichiometry, resulting in more defined and homogeneous conjugates, whereas maleimide-thiol conjugation can lead to a diversity of reaction products.[3] Functionally, biomolecules conjugated via click chemistry have shown equal or better binding capacities compared to their maleimide-conjugated counterparts.[3] Furthermore, the thiosuccinimide linkage formed in maleimide-based ADCs can be unstable under physiological conditions, potentially leading to premature drug release and off-target toxicity.[4]
The hydrophilic nature of the PEG4 spacer in the this compound linker is another crucial aspect. Increased hydrophilicity of ADCs has been shown to improve pharmacokinetics and the therapeutic index.[5] Hydrophobic drug-linkers can lead to ADC aggregation and faster clearance from circulation.
| Feature | This compound | Maleimide-Based Linker (e.g., mc-Val-Cit-PAB-MMAF) |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Michael Addition |
| Homogeneity (DAR) | High, controllable stoichiometry[3] | Heterogeneous mixture of species |
| Linker Stability | Stable triazole linkage | Thiosuccinimide linkage can be unstable, leading to premature drug release[4] |
| Hydrophilicity | Enhanced by PEG4 spacer, potentially improving PK[1][5] | Generally more hydrophobic, can lead to aggregation and faster clearance |
| Binding Affinity | Preserved or improved[3] | Can be compromised by heterogeneous conjugation |
| In Vivo Efficacy | Potentially improved due to higher stability and better PK | Can be limited by instability and poor PK |
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and characterization of ADCs. Below are generalized protocols for antibody modification and conjugation using the this compound system.
Antibody Azide Modification (Example)
-
Materials: Monoclonal antibody (e.g., Trastuzumab) in PBS, Azide-PEG-NHS ester.
-
Procedure:
-
Incubate the antibody (1-2 mg/mL) with a 10-fold molar excess of Azide-PEG-NHS ester for 60 minutes at room temperature.
-
Remove unreacted linker through dialysis against PBS.
-
This compound Conjugation (SPAAC)
-
Materials: Azide-modified antibody, this compound dissolved in DMSO, PBS.
-
Procedure:
-
Add a 3 to 5-fold molar excess of the DBCO-drug-linker solution to the azide-modified antibody.
-
Incubate the reaction mixture at 37-50°C for 18-24 hours.[3]
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of cysteine-linked ADCs.[6]
-
Procedure: The ADC is analyzed on a HIC column (e.g., TSKgel Butyl-NPR). A gradient of decreasing salt concentration is used to elute species with different hydrophobicities. Peaks corresponding to different drug loads (DAR 0, 2, 4, 6, 8) are integrated to calculate the average DAR.[6]
-
-
Aggregation Analysis:
-
Method: Size-Exclusion Chromatography (SEC).
-
Procedure: The ADC is run on an SEC column to separate monomers from aggregates and fragments. The percentage of high molecular weight species (aggregates) is determined.
-
-
In Vitro Cytotoxicity Assay:
-
Method: Cell viability assay (e.g., MTS or CellTiter-Glo).
-
Procedure: Cancer cells expressing the target antigen are treated with serial dilutions of the ADC for a defined period (e.g., 72-96 hours). Cell viability is measured, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.
-
-
In Vivo Efficacy Study:
-
Method: Xenograft mouse model.
-
Procedure: Mice bearing tumors derived from a cancer cell line expressing the target antigen are treated with the ADC at various doses. Tumor volume is measured over time to assess anti-tumor activity.
-
Visualizing the Process and Mechanism
To better understand the experimental workflow and the mechanism of action, the following diagrams are provided.
Conclusion
The this compound drug-linker system offers a sophisticated and advantageous platform for the development of next-generation ADCs. The utilization of copper-free click chemistry promotes the generation of more homogeneous and stable conjugates compared to traditional maleimide-based methods. The inclusion of a hydrophilic PEG4 spacer can further enhance the pharmacokinetic properties of the resulting ADC. While direct comparative preclinical data for this specific linker against all alternatives is limited, the underlying chemical principles and related studies strongly suggest its potential for creating ADCs with an improved therapeutic index. The detailed protocols and characterization methods outlined in this guide provide a framework for researchers to successfully synthesize and evaluate ADCs using this promising technology.
References
- 1. researchgate.net [researchgate.net]
- 2. DBCO-PEG4-Val-Cit-PAB MMAF | CAS:2244602-23-9 | AxisPharm [axispharm.com]
- 3. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Linker and Conjugation Chemistry on ADC Pharmacokinetics: A Comparative Guide
A detailed analysis of Antibody-Drug Conjugates (ADCs) featuring the DBCO-PEG4-Val-Cit-PAB-MMAF linker-payload system in comparison to alternative platforms. This guide provides researchers, scientists, and drug development professionals with an objective comparison of the pharmacokinetic profiles of ADCs, supported by experimental data and detailed methodologies.
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on its pharmacokinetic properties. The linker system, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in determining the stability, exposure, and ultimate therapeutic index of the ADC. This guide focuses on the pharmacokinetics of ADCs utilizing a specific linker-payload combination: this compound. This system employs a copper-free click chemistry conjugation method (DBCO), a hydrophilic PEG4 spacer, a cathepsin-cleavable Val-Cit-PAB linker, and the potent tubulin inhibitor MMAF.
To provide a comprehensive understanding, we will compare the expected pharmacokinetic profile of this advanced ADC system with that of more conventional platforms, such as those utilizing maleimide (B117702) conjugation and the vc-MMAE linker-payload.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for ADCs, highlighting the expected differences between an ADC featuring the this compound system and a representative alternative, a maleimide-vc-MMAE ADC. These values are synthesized from multiple preclinical studies and represent typical observations.
| Pharmacokinetic Parameter | ADC with this compound (Expected) | ADC with Maleimide-vc-MMAE (Typical) | Rationale for Difference |
| Half-life (t½) | Longer | Shorter | The hydrophilic PEG4 spacer in the DBCO-linker system can reduce aggregation and clearance, leading to a longer circulation time. Maleimide-based conjugates can be susceptible to linker instability, potentially leading to faster clearance.[1] |
| Clearance (CL) | Lower | Higher | Improved stability and hydrophilicity from the PEG4 linker contribute to slower clearance from circulation.[2] Higher drug-to-antibody ratios (DAR) in some maleimide conjugates can lead to faster clearance.[3] |
| Area Under the Curve (AUC) | Higher | Lower | A longer half-life and lower clearance result in greater overall exposure of the intact ADC. |
| Plasma Stability | High | Moderate to High | The Val-Cit linker is designed for cleavage within the lysosome of target cells, but premature cleavage in plasma can occur.[2] The stability of the maleimide-thiol linkage can be a concern, potentially leading to premature drug release.[1] |
| Tumor Accumulation | Potentially Enhanced | Variable | The prolonged circulation time afforded by the PEG linker can lead to increased accumulation in the tumor tissue.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC pharmacokinetics. Below are representative protocols for key in vivo and in vitro experiments.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an ADC in a murine model.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors).
-
ADC construct (e.g., this compound ADC).
-
Formulation vehicle (e.g., sterile phosphate-buffered saline).
-
Anesthetic.
-
Blood collection supplies.
Procedure:
-
Animal and Tumor Model: Acclimatize tumor-bearing mice to the facility for at least one week. Monitor tumor growth to the desired size (e.g., 100-200 mm³).[4]
-
ADC Administration: Prepare the ADC formulation in the appropriate vehicle. Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein.[4]
-
Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect serial blood samples from the saphenous or submandibular vein into tubes containing an anticoagulant.[4]
-
Plasma Processing: Process the blood to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.[4]
-
Bioanalysis: Quantify the concentrations of total antibody, antibody-conjugated drug, and free payload in the plasma samples using methods such as ELISA and LC-MS/MS.[5]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (t½, CL, AUC, etc.) using non-compartmental analysis.[6]
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature drug release in plasma from different species.
Materials:
-
ADC construct.
-
Plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human).
-
Incubator at 37°C.
-
Analytical instruments (ELISA plate reader, LC-MS/MS).
Procedure:
-
Incubation: Incubate the ADC in plasma from different species at 37°C for a specified period (e.g., up to 144 hours).[7]
-
Time-Point Sampling: At various time points, draw aliquots of the plasma-ADC mixture.[8]
-
Quantification:
-
Data Analysis: Calculate the rate of drug loss from the ADC over time to determine its in vitro plasma stability.[7]
Biodistribution Study in Tumor-Bearing Mice
Objective: To determine the tissue distribution and tumor-targeting efficiency of the ADC.
Materials:
-
Radiolabeled ADC (e.g., with ⁸⁹Zr or ¹²⁵I).
-
Tumor-bearing mice.
-
Gamma counter or PET imaging system.
Procedure:
-
Radiolabeling: Label the ADC with a suitable radioisotope following established protocols.[10]
-
Administration: Administer a single IV injection of the radiolabeled ADC to tumor-bearing mice.[10]
-
Tissue Collection: At predetermined time points, euthanize the mice and collect blood, tumor, and major organs (liver, spleen, kidneys, lungs, heart, etc.).[10]
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.[10]
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.[10]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for pharmacokinetic analysis and biodistribution studies.
Caption: Workflow for a typical in vivo pharmacokinetic study of an ADC.
Caption: Experimental workflow for an ADC biodistribution study.
Conclusion
The pharmacokinetic profile of an ADC is a multifactorial characteristic influenced by the antibody, payload, and, critically, the linker system. The this compound linker-payload offers several potential advantages over more traditional systems. The incorporation of a hydrophilic PEG4 spacer is expected to enhance solubility, reduce aggregation, and prolong circulation half-life, leading to improved overall exposure and tumor accumulation.[2] The use of DBCO for conjugation allows for a site-specific and stable attachment of the linker-payload, contributing to a more homogeneous ADC product.[4] While the Val-Cit-PAB linker provides for efficient intracellular release of the MMAF payload, its stability in circulation is a key parameter that must be carefully evaluated.[2]
In contrast, ADCs utilizing maleimide chemistry for conjugation may exhibit greater heterogeneity and potential instability of the linker-payload attachment, which can negatively impact their pharmacokinetic profile.[1] Ultimately, the optimal ADC design will depend on the specific target antigen, tumor type, and the desired therapeutic window. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation ADCs with improved pharmacokinetic properties.
References
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Auristatin Derivatives in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the advent of Antibody-Drug Conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic payloads directly to tumor cells. Among the most successful of these payloads are the auristatin derivatives, synthetic analogues of the marine natural product dolastatin 10. This guide provides a detailed comparative analysis of the most prominent auristatin derivatives used in ADC development, with a primary focus on Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). We will explore their mechanism of action, compare their performance using preclinical data, and provide detailed protocols for key evaluation assays.
Introduction to Auristatin Derivatives
MMAE and MMAF are potent antimitotic agents that induce cell death by inhibiting tubulin polymerization, a critical process for cell division. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Both are pentapeptides and have been successfully incorporated into numerous ADCs, including several approved for clinical use.[3][4]
The key structural difference between MMAE and MMAF is at the C-terminus. MMAF has a C-terminal phenylalanine residue, which is charged under physiological conditions, making it less membrane-permeable than the uncharged MMAE.[1][5] This seemingly minor variation has profound implications for the biological activity, efficacy, and safety profile of the resulting ADCs.[1][6]
Mechanism of Action of Auristatin-Based ADCs
The cytotoxic effect of auristatin-based ADCs is initiated by the binding of the ADC to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosomes. Inside the lysosome, the linker connecting the antibody to the auristatin derivative is cleaved, releasing the potent cytotoxic payload into the cytoplasm. The released auristatin then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7][8]
Comparative Performance Data
The choice between MMAE and MMAF for an ADC is critical and depends on factors such as target antigen expression, tumor heterogeneity, and the desired therapeutic window.
In Vitro Cytotoxicity
The intrinsic potency of auristatin derivatives is a key parameter. The following table summarizes representative half-maximal inhibitory concentration (IC50) values from various studies.
| Cell Line | ADC Target | MMAE-ADC IC50 (ng/mL) | MMAF-ADC IC50 (ng/mL) | Reference |
| 786-O (Renal) | CD70 | 3 | - | [9] |
| Caki-1 (Renal) | CD70 | 4 | - | [9] |
| L428 (Hodgkin's) | CD70 | 3 | - | [9] |
| Karpas 299 | CD30 | Potent | Potent | [10] |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
When conjugated to an antibody, MMAF can exhibit cytotoxicity comparable to or even exceeding that of MMAE-ADCs, especially in multidrug-resistant cell lines, as antibody-mediated internalization bypasses the need for passive diffusion.[7]
Bystander Effect
The bystander effect, the ability of the released payload to kill neighboring antigen-negative tumor cells, is a crucial consideration for treating heterogeneous tumors.
| Attribute | MMAE ADCs | MMAF ADCs | Reference |
| Membrane Permeability | High | Low | [6] |
| In Vitro Bystander Killing | Potent | Decreased/Absent | [6] |
| In Vivo Bystander Killing | Demonstrated to cause complete tumor remission in admixed tumor models. | Failed to mediate bystander killing in vivo, resulting in moderate tumor growth delay. | [6] |
The higher membrane permeability of MMAE allows it to diffuse out of the target cell and kill adjacent antigen-negative cells, which can be advantageous in tumors with heterogeneous antigen expression.[11] In contrast, the charged nature of MMAF restricts its ability to cross cell membranes, leading to a significantly reduced or absent bystander effect.[6]
In Vivo Efficacy
Preclinical xenograft models are essential for evaluating the anti-tumor activity of ADCs.
| ADC Model | Tumor Model | MMAE ADC Outcome | MMAF ADC Outcome | Reference |
| cAC10-vc on admixed CD30+ and CD30- tumors | Karpas 299 / Karpas-35R | Complete tumor remission | Moderate tumor growth delay, no complete remissions | [6] |
| 1F6-dipeptide on 786-O RCC xenografts | 786-O (Renal Cell Carcinoma) | - | At least 3-fold more potent than 1F6-Val-Cit-PABC-MMAF | [9] |
These findings highlight that the choice of auristatin derivative can significantly impact in vivo efficacy, with the bystander effect of MMAE being a key differentiator in heterogeneous tumor models.
Therapeutic Window
The therapeutic window is the dose range that is effective without causing unacceptable toxicity.
| Attribute | MMAE ADCs | MMAF ADCs | Reference |
| Systemic Toxicity | Higher potential for off-target toxicity due to membrane permeability. | Lower systemic toxicity due to reduced membrane permeability. | [6] |
| Maximum Tolerated Dose (MTD) | Generally lower than MMAF ADCs. | - | [9] |
The lower membrane permeability of MMAF generally leads to lower systemic toxicity and a potentially wider therapeutic window compared to MMAE.[6][12]
Other Auristatin Derivatives
While MMAE and MMAF are the most extensively studied, other auristatin derivatives have been explored for ADC development. These include auristatin E (the parent compound of MMAE) and auristatin PE (TZT-1027).[3] Researchers are continuously modifying the auristatin scaffold to improve properties such as hydrophilicity, which can lead to ADCs with higher drug-to-antibody ratios (DARs) that are less prone to aggregation.[5][13] However, comprehensive, directly comparative preclinical data for these newer derivatives against MMAE and MMAF are less readily available in the public domain.
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][3][14]
Materials:
-
Target and control cell lines
-
Complete culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibody. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[15][16][17]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line (stably expressing a fluorescent protein like GFP for identification)
-
Complete culture medium
-
ADC and control antibody
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 72-120 hours).
-
Quantification of Ag- Cell Viability: Quantify the number of viable Ag- (GFP-positive) cells using fluorescence microscopy or a plate reader.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[12]
In Vivo Efficacy in Xenograft Models
This protocol outlines a general procedure for assessing the anti-tumor activity of an ADC in a mouse xenograft model.[6][18][19]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cell line
-
Matrigel (optional)
-
ADC, vehicle control, and potentially a positive control therapeutic
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (often mixed with Matrigel) into the flank of the mice. For bystander effect studies, a mixture of Ag+ and Ag- cells can be implanted.[10]
-
Tumor Growth and Staging: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC, vehicle, and any control treatments according to the planned dosing schedule (e.g., intravenously).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment period.
-
Data Analysis: Analyze tumor growth inhibition and any changes in body weight. Excised tumors can be weighed and used for further analysis (e.g., immunohistochemistry).
Conclusion
The selection of an auristatin derivative as the payload for an ADC is a critical decision in the drug development process. MMAE, with its high membrane permeability and potent bystander effect, is an excellent choice for treating heterogeneous tumors where not all cells express the target antigen.[6] However, this property may also lead to increased off-target toxicity. MMAF, being less membrane-permeable, offers a more contained cytotoxic effect, which can result in a better safety profile and a wider therapeutic window, making it suitable for indications where a bystander effect is not essential or desired.[6][12] The ongoing development of novel auristatin derivatives with modified properties, such as increased hydrophilicity, promises to further expand the toolkit for creating next-generation ADCs with improved efficacy and safety profiles.[5][13] A thorough preclinical evaluation using the standardized assays described in this guide is paramount for selecting the optimal auristatin derivative for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates [mdpi.com]
- 6. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DBCO-PEG4-Val-Cit-PAB-MMAF: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like DBCO-PEG4-Val-Cit-PAB-MMAF are paramount. This guide provides essential, step-by-step procedures for the proper disposal of this antibody-drug conjugate (ADC) linker-payload, ensuring laboratory safety and regulatory compliance.
This compound is a complex molecule containing the highly potent cytotoxic agent Monomethyl Auristatin F (MMAF). Due to the inherent toxicity of MMAF, all materials contaminated with this compound must be treated as hazardous cytotoxic waste. Strict adherence to the following procedures is crucial to mitigate risks of exposure and environmental contamination.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that all personnel are thoroughly trained on its handling and disposal. A comprehensive understanding of the Safety Data Sheet (SDS) for MMAF and similar cytotoxic compounds is mandatory.
Required Personal Protective Equipment (PPE)
All handling and disposal procedures must be performed while wearing the appropriate PPE to prevent skin contact, inhalation, and ingestion.
| PPE Component | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. |
| Eye Protection | Chemical splash goggles. A face shield should be worn if there is a risk of splashing. |
| Respiratory Protection | A fit-tested N95 respirator or higher is required when handling the powdered form of the compound. |
Disposal Workflow
The proper disposal of this compound waste follows a systematic workflow designed to ensure safety and compliance at every stage.
Step-by-Step Disposal Procedures
Step 1: Immediate Segregation
At the point of generation, all waste contaminated with this compound must be segregated from other waste streams, including general, sharps, and biohazardous waste.
Step 2: Waste Containment
Proper containment is critical to prevent accidental exposure. Use designated, puncture-resistant, and leak-proof containers.
| Waste Type | Recommended Container |
| Unused/Expired Compound | Original vial, placed within a sealed, labeled secondary container. |
| Contaminated Sharps | Puncture-resistant sharps container clearly labeled "Cytotoxic Waste". |
| Contaminated Labware (non-sharp) | Sealable, rigid plastic container labeled "Cytotoxic Waste". |
| Contaminated PPE | Heavy-duty, purple-colored cytotoxic waste bags. |
| Liquid Waste | Leak-proof, screw-cap container clearly labeled "Cytotoxic Liquid Waste". |
Step 3: Labeling
All waste containers must be clearly labeled with the universal cytotoxic waste symbol and the words "Cytotoxic Waste". The date of waste generation should also be included.
Step 4: Temporary Storage
Store all cytotoxic waste in a designated, secure area away from general laboratory traffic. This area should be clearly marked with warning signs.
Step 5: Chemical Inactivation of Liquid Waste
For liquid waste containing this compound, a chemical inactivation step is recommended to degrade the highly toxic MMAF payload. This procedure should be performed in a certified chemical fume hood.
Experimental Protocol: Chemical Inactivation
-
Preparation : Ensure all necessary PPE is worn. Have the liquid cytotoxic waste, 5.25% sodium hypochlorite (B82951) solution (household bleach), and a neutralizing agent (e.g., sodium thiosulfate) ready.
-
pH Adjustment : Check the pH of the waste solution. If acidic, adjust to a pH between 6.0 and 8.0 using a suitable buffer.
-
Inactivation : Slowly add an equal volume of 5.25% sodium hypochlorite solution to the liquid waste (1:1 ratio). For example, add 10 mL of bleach to 10 mL of waste. Allow the mixture to react for at least one hour.
-
Note : While sodium hypochlorite is a strong oxidizing agent expected to degrade the entire molecule, its specific reactivity with the DBCO moiety has not been extensively documented. Proceed with caution.
-
-
Neutralization : After the inactivation period, neutralize any excess sodium hypochlorite by adding sodium thiosulfate (B1220275) solution until a test for active chlorine (e.g., potassium iodide-starch paper) is negative.
-
Final Containment : Securely seal the container with the inactivated waste and label it as "Inactivated Cytotoxic Waste," including the date of treatment.
Step 6: Final Disposal
All this compound waste, both solid and chemically inactivated liquid, must be disposed of through a licensed hazardous waste disposal company. The required method of disposal is high-temperature incineration . Do not, under any circumstances, dispose of this waste down the drain or in general trash.
Spill Management
In the event of a spill, immediate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Alert : Immediately evacuate the area and alert others.
-
Don PPE : Before re-entering the area, don the full required PPE.
-
Contain the Spill : For liquid spills, cover with absorbent material. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Decontaminate : Clean the spill area with a detergent solution, followed by the 5.25% sodium hypochlorite solution. Allow a contact time of at least 15 minutes before wiping clean.
-
Dispose of Cleanup Materials : All materials used for cleanup, including absorbent pads and wipes, must be disposed of as cytotoxic waste.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.
By adhering to these rigorous disposal procedures, laboratories can ensure a safe working environment and responsible management of the potent ADC linker-payload, this compound.
Essential Safety and Logistical Information for Handling DBCO-PEG4-Val-Cit-PAB-MMAF
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling of DBCO-PEG4-Val-Cit-PAB-MMAF, a potent antibody-drug conjugate (ADC) linker-payload system. The high cytotoxicity of this compound, primarily due to the monomethyl auristatin F (MMAF) warhead, necessitates strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2]
It is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this product before any handling, storage, or disposal activities. This guide is intended to supplement, not replace, the information provided by the supplier.
Hazard Identification and Key Compound Information
This compound is a complex molecule designed for use in ADCs. It comprises a DBCO group for antibody conjugation, a PEG4 spacer, a cleavable Val-Cit-PAB linker, and the highly potent cytotoxic agent MMAF.[3][4] MMAF is a synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][5] Due to the MMAF component, this compound should be handled as a highly potent active pharmaceutical ingredient (HPAPI).
Key Compound Details:
| Component | Function | Key Considerations |
| DBCO (Dibenzocyclooctyne) | Click Chemistry Handle | Enables copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified antibodies.[3][4] |
| PEG4 (Polyethylene Glycol) | Spacer | Improves solubility and flexibility.[4] |
| Val-Cit-PAB (Valine-Citrulline-p-aminobenzylcarbamate) | Cleavable Linker | Designed to be cleaved by lysosomal proteases (e.g., Cathepsin B) inside target cells, releasing the MMAF payload.[4] |
| MMAF (Monomethyl Auristatin F) | Cytotoxic Payload (Warhead) | A potent microtubule inhibitor.[3][5] Highly toxic and requires stringent handling procedures.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with nitrile or other chemical-resistant gloves. | Prevents dermal absorption, which is a primary route of exposure. Double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes or aerosols of the compound, which can be irritating and readily absorbed. |
| Lab Coat/Gown | A disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. Impervious materials are recommended. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or when aerosols may be generated.[6] | Minimizes the risk of inhaling the potent cytotoxic powder or aerosols.[1] All handling of the solid compound should be done in a certified chemical fume hood or a biological safety cabinet.[1] |
Handling and Operational Plan
All procedures involving this compound must be performed in a designated and controlled area to prevent cross-contamination and accidental exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area (e.g., chemical fume hood, biological safety cabinet) is clean and decontaminated.
-
Gather all necessary materials, including dedicated and clearly labeled equipment (spatulas, weigh boats, etc.).[1]
-
Don all required PPE as specified in the table above.
-
-
Weighing and Reconstitution (if in solid form):
-
Perform all weighing operations within a containment ventilated enclosure (CVE) or a similar containment device to prevent the generation of dust and aerosols.[1]
-
Equilibrate the vial to room temperature before opening to avoid condensation.[1]
-
Carefully weigh the desired amount of the compound.
-
Reconstitute the compound using an appropriate anhydrous solvent such as DMSO or DMF.[4] A common stock solution concentration is 10 mM.[1] Ensure the compound is fully dissolved by gentle vortexing or sonication.[1]
-
-
Use in Experiments (e.g., Antibody Conjugation):
-
When transferring solutions, use precision tools like calibrated pipettes to minimize drips and spills.
-
Keep all vials and reaction vessels containing the compound clearly labeled and sealed when not in immediate use.
-
Work over a disposable absorbent bench liner to contain any potential spills.
-
-
Post-Procedure Decontamination:
-
Decontaminate all dedicated equipment and surfaces that may have come into contact with the compound. A common procedure involves wiping with a detergent solution followed by 70% isopropyl alcohol.[7]
-
Dispose of all contaminated materials as cytotoxic waste according to the disposal plan.
-
Storage Information:
| Parameter | Recommendation |
| Storage Temperature | Store at –20°C.[4] Some suppliers may recommend -80°C for long-term storage of stock solutions.[3] |
| Storage Conditions | Keep in a dry, dark place, and protect from light.[4] For stock solutions, storing under nitrogen is also recommended.[3] |
Disposal Plan
All materials contaminated with this compound are considered hazardous and must be disposed of as cytotoxic waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container (often color-coded, e.g., yellow or purple).[8] | High-temperature incineration is the required method for destroying cytotoxic waste.[8][9] |
| Liquid Waste | Labeled, sealed, and leak-proof hazardous waste container. | Do not dispose of down the drain.[7] Collect for incineration. |
| Sharps | Puncture-proof sharps container specifically designated for cytotoxic waste. | Incineration. |
| Contaminated PPE | Disposed of in the designated cytotoxic waste container immediately after use. | Incineration. |
Follow all institutional, local, and national regulations for hazardous waste disposal.[7][10]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Emergency Response:
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[11] |
| Spill | Evacuate the immediate area. Secure the area and prevent entry. Wearing full PPE, cover the spill with an absorbent material. Carefully collect the contaminated material into a designated cytotoxic waste container. Decontaminate the spill area thoroughly.[1][11] Report the spill to the appropriate safety personnel. |
Workflow and Safety Diagram
The following diagram illustrates the essential workflow for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DBCO-PEG4-Val-Cit-PAB MMAF | CAS:2244602-23-9 | AxisPharm [axispharm.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 9. cleanaway.com.au [cleanaway.com.au]
- 10. danielshealth.com [danielshealth.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
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